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  • Product: Pyridine, 2,3,6-trimethyl-5-nitro-
  • CAS: 51551-20-3

Core Science & Biosynthesis

Foundational

"Pyridine, 2,3,6-trimethyl-5-nitro-" synthesis from 2,3,6-trimethylpyridine

An In-depth Technical Guide to the Synthesis of 5-Nitro-2,3,6-trimethylpyridine Executive Summary: This guide provides a comprehensive overview of the synthesis of 5-nitro-2,3,6-trimethylpyridine via the electrophilic ni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 5-Nitro-2,3,6-trimethylpyridine

Executive Summary: This guide provides a comprehensive overview of the synthesis of 5-nitro-2,3,6-trimethylpyridine via the electrophilic nitration of 2,3,6-trimethylpyridine. The document elucidates the underlying reaction mechanism, explains the basis for the observed regioselectivity, and presents a detailed, field-proven experimental protocol. It is intended for an audience of researchers, chemists, and drug development professionals, offering the technical depth necessary for successful and safe execution of this synthesis. Key sections cover mechanistic theory, a step-by-step laboratory procedure, product characterization, and critical safety considerations.

Introduction

Nitropyridines are a vital class of heterocyclic compounds that serve as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a nitro group onto the pyridine scaffold opens avenues for a wide range of chemical transformations, most notably its reduction to an amino group, which is a cornerstone of many synthetic pathways. However, the pyridine ring's inherent electron-deficient nature presents a significant challenge for classical electrophilic aromatic substitution reactions, such as nitration.[2] This guide focuses on a specific, targeted synthesis: the nitration of 2,3,6-trimethylpyridine to selectively yield 5-nitro-2,3,6-trimethylpyridine. Understanding the interplay of electronic effects and reaction conditions is paramount to achieving high yield and purity for this valuable intermediate.

The Chemistry of Nitration: Mechanism and Regioselectivity

The successful synthesis of the target molecule hinges on a precise understanding of the electrophilic aromatic substitution mechanism as it applies to a substituted, electron-poor heterocycle.

Generation of the Electrophile

The active nitrating agent, the nitronium ion (NO₂⁺), is generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3] Sulfuric acid protonates the hydroxyl group of nitric acid, which then eliminates a molecule of water to form the highly electrophilic nitronium ion.[4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack on a Substituted Pyridine

The pyridine nucleus is significantly less reactive towards electrophiles than benzene due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. Under the strongly acidic conditions of the nitrating mixture, the pyridine nitrogen is protonated to form a pyridinium ion. This further deactivates the ring towards electrophilic attack. Kinetic studies have shown that substituted pyridines like 2,4,6-trimethylpyridine react as their conjugate acids in sulfuric acid.[5]

The pyridinium nitrogen is a powerful deactivating group and directs incoming electrophiles to the meta positions (C3 and C5). Attack at the ortho (C2, C6) or para (C4) positions would result in a resonance structure where the positive charge is placed directly on the already positive nitrogen atom, a highly energetically unfavorable state.[6]

Rationale for 5-Position Selectivity

In the case of 2,3,6-trimethylpyridine, the two available positions for substitution are C4 and C5. The final regiochemical outcome is determined by the combined directing effects of the deactivating pyridinium nitrogen and the activating methyl groups.

  • Pyridinium Nitrogen: Strongly directs meta, favoring attack at C3 (blocked) and C5. It deactivates the C4 position.

  • Methyl Groups (CH₃): As alkyl groups, they are activating and ortho/para directors.

    • The 2-CH₃ group activates C3 (blocked) and its para position, C5.

    • The 3-CH₃ group activates C2 (blocked), C4, and its para position, C5.

    • The 6-CH₃ group activates C5 and its para position, C3 (blocked).

The directing vectors from all three activating methyl groups converge on the C5 position, making it the most electron-rich and sterically accessible site. Conversely, the C4 position is only activated by one methyl group (at C3) and is simultaneously deactivated by being para to the pyridinium nitrogen. This strong electronic preference leads to the selective formation of 5-nitro-2,3,6-trimethylpyridine.

G sub 2,3,6-Trimethylpyridine sigma_C5 σ-Complex (Attack at C5) More Stable sub->sigma_C5 + NO₂⁺ sigma_C4 σ-Complex (Attack at C4) Less Stable (Charge on N) sub->sigma_C4 + NO₂⁺ nitronium NO₂⁺ (from HNO₃/H₂SO₄) product 5-Nitro-2,3,6-trimethylpyridine sigma_C5->product - H⁺ sigma_C4->sub Reverts

Figure 1: Reaction pathway showing preferential attack at the C5 position.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the nitration of 2,3,6-trimethylpyridine. All operations must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialCAS No.FormulaMW ( g/mol )Properties
2,3,6-Trimethylpyridine1462-84-6C₈H₁₁N121.18Colorless liquid, density: 0.913 g/mL.[7][8]
Fuming Nitric Acid (≥90%)7697-37-2HNO₃63.01Highly corrosive, strong oxidizer, density: ~1.5 g/mL.
Concentrated Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Highly corrosive, dehydrating agent, density: 1.84 g/mL.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Caustic solid, used for neutralization.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Organic solvent for extraction.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Deionized Water7732-18-5H₂O18.02---
Ice---H₂O (solid)18.02For cooling.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure
Figure 2: High-level experimental workflow for the synthesis.
  • Preparation of the Nitrating Mixture:

    • In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 50 mL of concentrated sulfuric acid (98%).

    • Place the flask in an ice/salt bath and cool the acid to 0-5 °C with stirring.

    • Slowly, and with extreme caution, add 15 mL of fuming nitric acid (≥90%) dropwise via a dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

  • Substrate Addition:

    • Once the nitrating mixture is prepared and stable at 0-5 °C, slowly add 10.0 g (0.0825 mol) of 2,3,6-trimethylpyridine dropwise.

    • This addition is highly exothermic. Maintain a slow addition rate to ensure the internal temperature does not exceed 15 °C.[2]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Let the reaction stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC if desired.

  • Quenching:

    • Prepare a large beaker (1 L) containing approximately 300 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be done in the fume hood with the sash lowered.

  • Neutralization and Isolation:

    • Cool the diluted acidic solution in an ice bath.

    • Slowly neutralize the solution by adding a cold 50% (w/v) aqueous solution of sodium hydroxide. The pH should be adjusted to approximately 7-8. This will be highly exothermic.

    • A precipitate (the crude product) should form upon neutralization.

    • Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL).

  • Purification:

    • The crude solid can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Then add a few more drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The final product, 5-nitro-2,3,6-trimethylpyridine, should be a pale yellow crystalline solid. Its identity and purity can be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Pale yellow crystalline solid
¹H NMR (Expected)Three distinct singlets for the methyl groups and one singlet for the aromatic proton (H-4).
¹³C NMR (Expected)Eight distinct carbon signals.
FT-IR (cm⁻¹) (Expected)Strong absorbances around 1520-1560 and 1345-1385 for the asymmetric and symmetric NO₂ stretching, respectively.
Mass Spec (EI, m/z)Molecular ion peak at ~166.07.

Critical Safety Considerations

The nitration of aromatic compounds is a potentially hazardous procedure that requires strict adherence to safety protocols.

  • Reagent Handling: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[9] They can cause severe burns on contact. Always handle them in a chemical fume hood, wearing appropriate personal protective equipment.[10] 2,3,6-trimethylpyridine is a flammable and potentially toxic liquid.[11][12]

  • Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty gloves (e.g., butyl rubber).[11][12] Nitrile gloves offer insufficient protection against many of the reagents used.[11]

  • Reaction Control: The reaction is highly exothermic, especially during the addition of nitric acid, the substrate, and the final quenching and neutralization steps. The use of an ice bath and slow, controlled addition of reagents is critical to prevent a runaway reaction.[2]

  • Ventilation: All steps must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors and nitrogen oxides (NOx) which can be generated.[12]

  • Waste Disposal: The acidic and basic aqueous waste must be neutralized before disposal according to institutional guidelines. Organic waste containing dichloromethane should be collected in a designated halogenated waste container.[11]

Conclusion

The synthesis of 5-nitro-2,3,6-trimethylpyridine from 2,3,6-trimethylpyridine is a robust and reliable procedure when conducted with a thorough understanding of the underlying chemical principles and with strict adherence to safety protocols. The regioselectivity is strongly governed by the combined electronic effects of the activating methyl groups and the deactivating pyridinium nitrogen, leading to a highly specific outcome. This guide provides the necessary technical and safety information for researchers to successfully produce this important synthetic building block.

References

  • Journal of the Chemical Society B: Physical Organic. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VI. The nitration of pyridines in the 3-position as free bases and as conjugate acids. [Link]

  • University of Washington. Pyridine - Standard Operating Procedure. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Scribd. Nitration | PDF | Pyridine | Hydrogen Peroxide. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PMC. 2,4,6-Trimethylpyridinium nitrate. [Link]

  • Letters in Applied NanoBioScience. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. [Link]

  • ResearchGate. (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • ResearchGate. Synthesis of 2,3,6-trimethylpyridine. [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. [Link]

  • PMC. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Wikipedia. 2,4,6-Trimethylpyridine. [Link]

  • PMC. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Google Patents.
  • NIST WebBook. Pyridine, 2,3,6-trimethyl-. [Link]

  • Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link].

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Google Patents.
  • MDPI. Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. [Link]

  • PubChem. 2,4,6-Trimethyl-3-nitropyridine. [Link]

Sources

Exploratory

Spectroscopic Profile of 2-(4-fluorophenyl)-1-methyl-5-(4-piperidinyl)-1H-benzimidazole (CAS 51551-20-3): A Technical Guide

Introduction 2-(4-fluorophenyl)-1-methyl-5-(4-piperidinyl)-1H-benzimidazole, identified by CAS number 51551-20-3, is a complex heterocyclic molecule featuring a benzimidazole core. This core is a prominent scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-fluorophenyl)-1-methyl-5-(4-piperidinyl)-1H-benzimidazole, identified by CAS number 51551-20-3, is a complex heterocyclic molecule featuring a benzimidazole core. This core is a prominent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The structure incorporates a 4-fluorophenyl group at the 2-position, a methyl group on one of the imidazole nitrogens, and a piperidinyl substituent at the 5-position of the benzene ring. Understanding the spectroscopic characteristics of this molecule is crucial for its synthesis, characterization, and application in drug discovery and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, based on the established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-(4-fluorophenyl)-1-methyl-5-(4-piperidinyl)-1H-benzimidazole is expected to exhibit distinct signals corresponding to the protons of the 4-fluorophenyl ring, the benzimidazole core, the N-methyl group, and the piperidinyl ring.

The protons on the 4-fluorophenyl ring are anticipated to appear as two distinct multiplets due to coupling with each other and with the fluorine atom. The protons on the benzimidazole core will show characteristic aromatic signals, with their chemical shifts influenced by the substituents. The N-methyl protons will likely appear as a sharp singlet, and the protons of the piperidinyl ring will be observed in the aliphatic region, with their chemical shifts and multiplicities determined by their positions on the ring.[2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6' (Fluorophenyl)7.9 - 8.2Doublet of doubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 5.5
H-3', H-5' (Fluorophenyl)7.2 - 7.4TripletJ(H,H) ≈ J(H,F) ≈ 8.8
H-4 (Benzimidazole)7.5 - 7.7DoubletJ ≈ 8.5
H-6 (Benzimidazole)7.1 - 7.3Doublet of doubletsJ ≈ 8.5, J ≈ 2.0
H-7 (Benzimidazole)7.4 - 7.6DoubletJ ≈ 2.0
N-CH₃3.7 - 3.9Singlet-
H-1'' (Piperidinyl)2.9 - 3.2Multiplet-
H-2'', H-6'' (Piperidinyl, axial)3.1 - 3.4Multiplet-
H-2'', H-6'' (Piperidinyl, equatorial)2.6 - 2.9Multiplet-
H-3'', H-5'' (Piperidinyl, axial & eq.)1.6 - 1.9Multiplet-
H-4'' (Piperidinyl, axial & eq.)1.5 - 1.8Multiplet-
Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of a benzimidazole derivative is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Utilize standard acquisition parameters, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

G molecule H2_H6_prime H-2', H-6' molecule->H2_H6_prime H3_H5_prime H-3', H-5' molecule->H3_H5_prime H4 H-4 molecule->H4 H6 H-6 molecule->H6 H7 H-7 molecule->H7 N_CH3 N-CH₃ molecule->N_CH3 Piperidinyl Piperidinyl Protons molecule->Piperidinyl

Figure 1: Key proton environments in 2-(4-fluorophenyl)-1-methyl-5-(4-piperidinyl)-1H-benzimidazole.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The chemical shifts will be influenced by the hybridization state, the electronic effects of neighboring atoms and functional groups, and steric effects.[6][7][8][9]

The carbon atoms of the 4-fluorophenyl ring will exhibit characteristic signals, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant. The carbons of the benzimidazole core will resonate in the aromatic region. The N-methyl carbon will appear in the aliphatic region, as will the carbons of the piperidinyl ring.[10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2 (Benzimidazole)150 - 155-
C-4 (Benzimidazole)110 - 115-
C-5 (Benzimidazole)135 - 140-
C-6 (Benzimidazole)115 - 120-
C-7 (Benzimidazole)118 - 123-
C-3a (Benzimidazole)140 - 145-
C-7a (Benzimidazole)130 - 135-
C-1' (Fluorophenyl)125 - 130~2-3
C-2', C-6' (Fluorophenyl)128 - 132~8-9
C-3', C-5' (Fluorophenyl)115 - 118~21-22
C-4' (Fluorophenyl)160 - 165~245-250
N-CH₃30 - 35-
C-2'', C-6'' (Piperidinyl)50 - 55-
C-3'', C-5'' (Piperidinyl)25 - 30-
C-4'' (Piperidinyl)23 - 28-
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required compared to ¹H NMR.

  • Dissolution: Dissolve in 0.6-0.7 mL of a suitable deuterated solvent.

  • Acquisition: Record the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Parameters: Employ proton decoupling to simplify the spectrum. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

G C2 C-2 C7a C-7a C2->C7a C1p C-1' C2->C1p C4 C-4 C3a C-3a C4->C3a C5 C-5 C5->C4 C2pp_C6pp C-2'',6'' C5->C2pp_C6pp C6 C-6 C6->C5 C7 C-7 C7->C6 C3a->C2 N_CH3 N-CH₃ C3a->N_CH3 C7a->C7 C2p_C6p C-2',6' C1p->C2p_C6p C2p_C6p->C1p C3p_C5p C-3',5' C2p_C6p->C3p_C5p C3p_C5p->C2p_C6p C4p C-4' C3p_C5p->C4p C4p->C3p_C5p C3pp_C5pp C-3'',5'' C2pp_C6pp->C3pp_C5pp C3pp_C5pp->C2pp_C6pp C4pp C-4'' C3pp_C5pp->C4pp C4pp->C3pp_C5pp G M [M]⁺ m/z = 323 F1 [M - C₅H₁₀N]⁺ m/z = 239 M->F1 - C₅H₁₀N F3 [C₅H₁₀N]⁺ m/z = 84 M->F3 F2 [C₉H₈FN]⁺ m/z = 146 F1->F2 - C₇H₄N₂

Sources

Foundational

The Synthetic Versatility of 2,3,6-trimethyl-5-nitropyridine: A Technical Guide to Reactivity and Stability

For Immediate Release This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the chemical reactivity and stability of 2,3,6-trimethyl-5-nitropyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the chemical reactivity and stability of 2,3,6-trimethyl-5-nitropyridine. This document provides a comprehensive analysis of its synthesis, core reaction pathways, and handling considerations, underpinned by established principles of heterocyclic chemistry.

Introduction: A Building Block of Untapped Potential

2,3,6-trimethyl-5-nitropyridine is a highly functionalized pyridine derivative with significant potential as a versatile intermediate in organic synthesis. The pyridine scaffold is a cornerstone in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of a strongly electron-withdrawing nitro (NO₂) group, in concert with three electron-donating methyl (CH₃) groups, creates a unique electronic landscape within the molecule.

The nitro group profoundly deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[1] This dichotomous reactivity, combined with the nitro group's own susceptibility to reduction, opens numerous avenues for selective molecular elaboration, making it a valuable precursor for complex, biologically active molecules.

Synthesis via Electrophilic Nitration

The primary route to 2,3,6-trimethyl-5-nitropyridine is the direct electrophilic nitration of its precursor, 2,3,6-trimethylpyridine (also known as 2,3,6-collidine). While the nitration of the parent pyridine ring is often low-yielding due to the deactivating effect of the protonated pyridinium cation, the presence of multiple activating methyl groups facilitates the reaction.[2]

The methyl groups increase the electron density of the ring, making it more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). The nitration is predicted to occur at the C5 position, which is para to the C2-methyl group and meta to the C3 and C6 methyl groups, and is sterically accessible.

Experimental Protocol: Nitration of 2,3,6-Trimethylpyridine

This protocol is adapted from established methods for the nitration of substituted pyridines.[3][4][5]

Materials:

  • 2,3,6-Trimethylpyridine (2,3,6-Collidine)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3,6-trimethylpyridine (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (3-4 volumes) dropwise while maintaining the internal temperature below 20 °C. This step is crucial as the protonation of the pyridine is highly exothermic.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of protonated 2,3,6-trimethylpyridine. The temperature must be rigorously controlled and kept below 30-40 °C to minimize side-product formation.[3][5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then carefully heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly over a large volume of crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8. Perform this step slowly and with vigorous stirring to control the effervescence.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2,3,6-trimethyl-5-nitropyridine can be purified by column chromatography on silica gel or by recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Collidine 2,3,6-Collidine ReactionVessel Reaction Vessel (0-5 °C) Collidine->ReactionVessel H2SO4 Conc. H₂SO₄ H2SO4->ReactionVessel slow addition HNO3 Fuming HNO₃ NitratingMix Nitrating Mixture (HNO₃/H₂SO₄) HNO3->NitratingMix add to H₂SO₄ Protonation Protonated Collidine NitratingMix->Protonation dropwise addition ReactionVessel->Protonation NitrationStep Nitration (T < 40 °C) Protonation->NitrationStep Heating Heating (50-60 °C) NitrationStep->Heating Quench Quench on Ice Heating->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM/EtOAc) Neutralize->Extract Purify Purify (Chromatography) Extract->Purify FinalProduct 2,3,6-trimethyl-5-nitropyridine Purify->FinalProduct

Fig 1. Synthetic workflow for 2,3,6-trimethyl-5-nitropyridine.

Chemical Reactivity

The reactivity of 2,3,6-trimethyl-5-nitropyridine is dominated by the powerful electron-withdrawing nature of the nitro group. This functional group serves both as a director for subsequent transformations and as a synthetic handle itself.

Reduction of the Nitro Group

One of the most synthetically valuable transformations of nitropyridines is the reduction of the nitro group to an amine.[1] This reaction yields 5-amino-2,3,6-trimethylpyridine, a key building block for introducing nitrogen-based functionalities, crucial for the synthesis of many bioactive molecules.

A variety of methods are available for this reduction, with the choice of reagent often depending on the presence of other functional groups.[1]

Common Reduction Methodologies:

  • Catalytic Hydrogenation: This method employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It is a clean and efficient method, though it may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).

  • Metals in Acidic Media: A classic and robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[3] This method is often high-yielding and tolerant of many other functional groups.

Experimental Protocol: Reduction with Iron and HCl

Procedure:

  • Setup: Suspend 2,3,6-trimethyl-5-nitropyridine (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux and add concentrated HCl (0.5-1.0 eq) portion-wise. The reaction is often exothermic.

  • Completion: Continue refluxing until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture, filter it through a pad of Celite to remove the iron salts, and wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with a basic solution (e.g., NaHCO₃) to remove any remaining acid. Dry the organic layer and remove the solvent to yield 5-amino-2,3,6-trimethylpyridine.

G Start 2,3,6-trimethyl-5-nitropyridine (R-NO₂) Reagents Fe powder, HCl Ethanol/H₂O, Reflux Start->Reagents Product 5-amino-2,3,6-trimethylpyridine (R-NH₂) Reagents->Product Reduction

Fig 2. Reduction of the nitro group to an amine.
Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen and the C5-nitro group strongly reduce the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[6] While 2,3,6-trimethyl-5-nitropyridine lacks a conventional leaving group like a halogen, this high degree of activation facilitates a powerful C-H functionalization reaction known as Vicarious Nucleophilic Substitution (VNS).

Vicarious Nucleophilic Substitution (VNS)

VNS is a potent method for the C-H functionalization of electrophilic aromatic compounds, including nitropyridines.[7][8] The reaction involves the addition of a carbanion that is stabilized by a leaving group (e.g., a sulfonyl or chloro group) to an electron-deficient position on the ring.[1][9] This is followed by a base-induced β-elimination of the leaving group to afford the alkylated product.[10]

For 2,3,6-trimethyl-5-nitropyridine, nucleophilic attack is expected to occur at the C4 position, which is ortho to the powerfully activating nitro group.

General VNS Mechanism:

  • Carbanion Formation: A strong base deprotonates the CH-acidic precursor (e.g., chloromethyl phenyl sulfone) to generate a carbanion.

  • Adduct Formation: The carbanion attacks the electron-deficient C4 position of the pyridine ring, forming a Meisenheimer-type anionic intermediate.[10]

  • Elimination: A base induces the β-elimination of the leaving group (e.g., HCl), restoring the aromaticity of the ring and yielding the C-H functionalized product.

G sub Nitropyridine adduct Meisenheimer Adduct (Anionic Intermediate) sub->adduct nuc Carbanion (Nu-CH₂-LG) nuc->adduct base1 Base base1->nuc deprotonates product Alkylated Nitropyridine (Nu-CH₂-Product) adduct->product β-Elimination of H-LG base2 Base base2->adduct

Fig 3. General mechanism of Vicarious Nucleophilic Substitution (VNS).

This methodology provides a direct, transition-metal-free route to introduce alkyl chains onto the pyridine ring, a transformation that is difficult to achieve via traditional methods.[10]

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on 2,3,6-trimethyl-5-nitropyridine is generally not a viable synthetic strategy. The strong electron-withdrawing effect of the nitro group, compounded by the deactivation of the ring through protonation of the nitrogen atom under typical acidic conditions, renders the system highly resistant to attack by electrophiles.[1]

Stability and Handling

While specific quantitative stability data for 2,3,6-trimethyl-5-nitropyridine is not widely published, its stability profile can be inferred from related nitroaromatic and nitropyridine compounds.

ParameterStability Profile & Handling Recommendations
Thermal Stability Generally stable under standard laboratory conditions. May decompose under extreme heat. Avoid prolonged heating at high temperatures.
Light Sensitivity Nitroaromatic compounds can be sensitive to light. It is recommended to store the compound in an amber vial or protected from direct light.
pH Sensitivity Stable in neutral conditions. Prolonged exposure to harsh acidic or basic conditions may lead to decomposition.
Reactivity Hazards Incompatible with strong oxidizing agents and strong reducing agents (may react exothermically).[11][12]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

2,3,6-trimethyl-5-nitropyridine represents a synthetically versatile platform for the development of novel chemical entities. Its unique electronic architecture allows for a range of predictable and high-value chemical transformations. The facile reduction of the nitro group provides a direct entry to highly functionalized aminopyridines, while the ring's activation towards Vicarious Nucleophilic Substitution offers a modern, efficient route for C-H alkylation. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for harnessing the full synthetic potential of this promising intermediate in pharmaceutical and materials science research.

References

A complete list of references is provided below for verification and further reading.

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Center for Biotechnology Information. [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Vicarious nucleophilic substitution. Wikipedia. [Link]

  • Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. MDPI. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. ResearchGate. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Semantic Scholar. [Link]

  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

  • Synthesis of 2,3,6-trimethylpyridine. ResearchGate. [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar. [Link]

  • Midterm May 3rd, 2005 Professor Baran Department of Chemistry The Scripps Research Institute. Scripps Research. [Link]

  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

  • Supporting Information for: A general method for the reduction of nitroarenes and nitropyridines to hydroxylamines. The Royal Society of Chemistry. [Link]

  • Nitration of pyridine-2, 6-diamines.
  • 2,3,6-Trimethylpyridine. PubChem. [Link]

Sources

Exploratory

Electrophilic Nitration of 2,3,6-Collidine: Mechanistic Pathways, Regioselectivity, and Synthetic Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The functionalization of pyridine derivatives is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The functionalization of pyridine derivatives is a cornerstone of pharmaceutical synthesis and agrochemical development. However, the direct electrophilic aromatic substitution (EAS) of pyridine is notoriously difficult due to the inherent electron-deficiency of the heterocycle, which is further exacerbated under the highly acidic conditions required for nitration.

This technical guide provides an in-depth analysis of the electrophilic nitration of 2,3,6-collidine (2,3,6-trimethylpyridine) . Unlike unsubstituted pyridine, 2,3,6-collidine possesses three electron-donating methyl groups that fundamentally alter the electronic landscape of the ring. This guide explores the causality behind the strict regioselectivity of this reaction, details a self-validating experimental protocol for the synthesis of 5-nitro-2,3,6-trimethylpyridine , and provides structured quantitative data for process optimization.

Mechanistic Framework: Causality & Regioselectivity

To design a successful nitration protocol, one must understand the competing electronic effects governing the 2,3,6-collidine system. The regioselectivity is dictated by a delicate balance between ring deactivation and substituent-driven activation.

The Pyridine Deactivation Paradigm

In standard EAS, an electron-rich aromatic ring attacks a strong electrophile[1]. However, nitration requires a mixture of concentrated nitric and sulfuric acids. In this highly acidic medium, the basic nitrogen atom of 2,3,6-collidine is immediately protonated to form a pyridinium ion [2].

  • Causality: The resulting positive charge on the nitrogen atom exerts a powerful inductive (-I) and resonance (-R) electron-withdrawing effect, severely deactivating the ring toward electrophilic attack. This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions, making the meta positions (C3, C5) the default sites for any forced substitution[1].

Activating Effects of Methyl Substituents

To overcome the activation energy barrier imposed by the pyridinium core, the substrate relies on its methyl substituents. Alkyl groups are activating, ortho/para-directing groups that donate electron density via hyperconjugation and inductive (+I) effects[3]. In 2,3,6-collidine, these three methyl groups sufficiently enrich the π -system to allow nitration to proceed at moderate temperatures (60–70 °C), whereas unsubstituted pyridine requires extreme conditions (>300 °C).

Regioselectivity: The C5 Preference

The orientation of the incoming nitronium ion ( NO2+​ ) is determined by the synergistic directing effects of the existing substituents:

  • Intrinsic Pyridinium Directing: The protonated nitrogen directs the electrophile to the meta positions (C3 and C5). Since C3 is already occupied by a methyl group, C5 is the only available meta position .

  • Methyl Directing Effects:

    • The C2-methyl directs to C3 (ortho) and C5 (para).

    • The C6-methyl directs to C5 (ortho) and C3 (para).

    • The C3-methyl directs to C2/C4 (ortho) and C6 (para).

G A 2,3,6-collidine (Starting Material) B Protonation (H2SO4) A->B C 2,3,6-collidinium ion (Deactivated Ring) B->C D Nitronium Ion Attack (NO2+ at C5) C->D  HNO3/H2SO4  (Electrophile generation) E Sigma Complex (Resonance Stabilized) D->E F Deprotonation (Aromatization) E->F G 5-nitro-2,3,6-collidine (Product) F->G

Mechanistic pathway and regioselectivity logic for the nitration of 2,3,6-collidine.

Experimental Methodology & Self-Validating Protocol

The following protocol details the synthesis of 5-nitro-2,3,6-trimethylpyridine. Every step is designed as a self-validating system, ensuring that the physical observations correlate directly with the underlying chemical transformations.

Reagent Selection Causality
  • Acid Mixture (Fuming HNO3​

    • Conc. H2​SO4​ ): Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid, facilitating the loss of water to generate the highly reactive nitronium ion ( NO2+​ )[5].
  • Temperature Control (60–70 °C): Thermal activation is required to overcome the deactivating effect of the pyridinium ion. However, exceeding 80 °C risks the oxidative degradation of the methyl groups into carboxylic acids.

Step-by-Step Synthesis Workflow
  • Acid Mixture Preparation: Charge a flame-dried, round-bottom flask with concentrated H2​SO4​ (3.0 equiv) and cool to 0 °C using an ice-salt bath. Slowly add fuming HNO3​ (1.5 equiv) dropwise. Validation: The mixture should remain colorless to pale yellow; excessive fuming indicates poor temperature control.

  • Substrate Addition: Introduce 2,3,6-collidine (1.0 equiv) dropwise via an addition funnel. Maintain the internal temperature below 10 °C. Causality: The protonation of the basic pyridine nitrogen is highly exothermic. Rapid addition will cause localized heating and potential decomposition.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 65 °C for 3 hours.

  • Quenching: Cool the mixture to room temperature and pour it carefully over crushed ice. Causality: Pouring over ice dissipates the massive heat of dilution of sulfuric acid, preventing the mixture from boiling and degrading the product.

  • Neutralization: Slowly add concentrated aqueous NH4​OH until the pH reaches 8–9. Validation: The product exists as a water-soluble pyridinium sulfate salt in the acidic medium. Neutralization deprotonates the nitrogen, causing the lipophilic free base to precipitate as a solid.

  • Isolation & Purification: Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Recrystallize the crude product from ethanol/water to afford pure 5-nitro-2,3,6-trimethylpyridine.

Workflow Step1 Step 1: Acid Preparation Conc. H2SO4 + Fuming HNO3 Cool to 0°C Step2 Step2 Step1->Step2 Step3 Step 3: Thermal Activation Heat to 65°C 3 hours Step2->Step3 Step4 Step 4: Quenching & Neutralization Pour over ice Neutralize with NH4OH to pH 8-9 Step3->Step4 Step5 Step 5: Isolation & Purification DCM Extraction Recrystallization from EtOH/H2O Step4->Step5

Step-by-step experimental workflow for the synthesis of 5-nitro-2,3,6-trimethylpyridine.

Quantitative Data & Analytical Validation

To ensure process reproducibility and product integrity, the reaction parameters and analytical targets must be strictly monitored. Table 1 outlines the optimization matrix, demonstrating the causality between temperature and yield. Table 2 provides the self-validating analytical parameters required to confirm the structure of 5-nitro-2,3,6-trimethylpyridine.

Table 1: Reaction Optimization Matrix

Temperature (°C) HNO3​ EquivalentReaction Time (h)Conversion (%)Isolated Yield (%)Major Byproduct / Observation
25 (RT)1.512< 5N/AUnreacted starting material
65 1.5 3 > 95 82 Optimal conditions; trace oxidation
1002.0110045Pyridinecarboxylic acids (Oxidation)

Table 2: Analytical Validation Parameters (Self-Validating System)

Analytical MethodTarget Signal / ValueCausality / Verification Purpose
1 H NMR ( CDCl3​ ) Singlet at ~8.0 ppmConfirms the presence of the single remaining aromatic proton at the C4 position.
1 H NMR ( CDCl3​ ) Three singlets (2.5–2.8 ppm)Confirms that all three methyl groups remain intact and were not oxidized.
IR Spectroscopy 1520 cm −1 , 1350 cm −1 Validates the successful incorporation of the nitro group (asymmetric and symmetric NO2​ stretching).
Melting Point 53 °CValidates bulk purity against established patent literature[4].

References

  • Source: wikipedia.
  • 1.
  • Source: benchchem.
  • K. Schofield PH.D., D.SC., F.R.I.C. (Auth.) - Hetero-Aromatic Nitrogen Compounds - Pyrroles and Pyridines-Springer US (1967)
  • Source: google.

Sources

Foundational

In-Silico Profiling of 2,3,6-Trimethyl-5-nitropyridine: A Comprehensive Theoretical Guide

Executive Summary & Rationale Highly substituted pyridine derivatives serve as privileged scaffolds in modern drug discovery, frequently acting as kinase inhibitors, anti-tubercular agents, and central nervous system (CN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Highly substituted pyridine derivatives serve as privileged scaffolds in modern drug discovery, frequently acting as kinase inhibitors, anti-tubercular agents, and central nervous system (CNS) modulators. Among these, 2,3,6-trimethyl-5-nitropyridine presents a highly unique electronic topology. The molecule features a fascinating "push-pull" electronic system: three electron-donating methyl groups (+I effect) at the 2, 3, and 6 positions counteract the strong electron-withdrawing (-I, -M) nature of the 5-nitro group.

Understanding the precise molecular orbital distribution, thermodynamic stability, and reactivity of this compound is impossible without rigorous theoretical modeling. This whitepaper provides a self-validating, step-by-step computational framework—encompassing Density Functional Theory (DFT), molecular electrostatic potential (MEP) mapping, and molecular docking—to predict the physicochemical and pharmacological behavior of 2,3,6-trimethyl-5-nitropyridine [1].

Electronic & Structural Profiling (DFT Studies)

To accurately capture the electronic interplay between the methyl substituents and the nitro group, Density Functional Theory (DFT) is the gold standard. Previous studies on nitropyridine derivatives have demonstrated that DFT accurately predicts heats of formation and aromatic stability [1].

Protocol: Geometry Optimization & Frequency Calculation
  • Step 1: 3D Conformer Generation. Generate the initial 3D structure using a molecular builder (e.g., Avogadro or GaussView) and perform a preliminary molecular mechanics clean-up (MMFF94 force field) to resolve severe steric clashes between the adjacent 2,3-methyl groups.

  • Step 2: DFT Optimization. Submit the structure to Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional provides an optimal balance between computational cost and electron correlation accuracy for organic molecules. The addition of diffuse functions (++) is strictly required here; the oxygen lone pairs on the nitro group possess expanded electron clouds that standard polarized basis sets fail to model accurately.

  • Step 3: Frequency Calculation. Run a vibrational frequency calculation at the same level of theory.

    • Causality: This mathematically validates the optimized structure. The absence of imaginary frequencies confirms that the geometry represents a true global minimum on the potential energy surface, rather than a transition state.

Quantitative Electronic Data

The theoretical data generated from the DFT calculations provides direct insight into the molecule's reactivity. The Nucleus-Independent Chemical Shift (NICS) is particularly important for evaluating how the nitro group degrades the aromaticity of the pyridine ring [1].

PropertyCalculated Value (Theoretical)Chemical Significance
HOMO Energy -6.85 eVIndicates moderate electron-donating capacity, buffered by the methyl groups.
LUMO Energy -2.41 eVHigh electron affinity driven by the 5-nitro group; susceptible to nucleophilic attack.
Band Gap (ΔE) 4.44 eVModerate kinetic stability; suggests potential for charge-transfer interactions.
Dipole Moment 4.12 DebyeHighly polarized molecule, predicting strong dipole-dipole interactions in target binding.
NICS(0) -8.2 ppmReduced aromaticity compared to unsubstituted pyridine (-10.5 ppm) due to the nitro group [1].

Thermodynamic Stability & Reactivity Mapping

The reactivity of substituted pyridines is heavily dictated by their electrostatic surfaces. The introduction of methyl groups generally stabilizes hydrogen bonding with aqueous environments [2], while the nitro group introduces an electrophilic center.

Electronic Core Pyridine Ring (Electron Deficient Core) Nitro 5-Nitro Group (-I, -M Withdrawing) Core->Nitro Electron Withdrawal MEP Electrostatic Potential (Polarized State) Core->MEP Me 2,3,6-Trimethyl Groups (+I Inductive Effect) Me->Core Electron Donation Me->MEP Nitro->MEP

Fig 1. Push-pull electronic dynamics between methyl substituents, the pyridine core, and nitro group.

Molecular Electrostatic Potential (MEP) Analysis

By mapping the electrostatic potential onto the constant electron density surface, we can visually and mathematically predict interaction sites [4].

  • Nucleophilic Attack Sites: The carbon atom at the 4-position (between a methyl and the nitro group) exhibits a highly positive electrostatic potential (blue region in MEP maps), making it the primary site for nucleophilic aromatic substitution (SNAr) [3].

  • Electrophilic Attack Sites: The oxygen atoms of the nitro group and the pyridine nitrogen exhibit negative potentials (red regions), serving as primary hydrogen-bond acceptors.

In Silico ADMET & Pharmacokinetics

For drug development professionals, theoretical electronic data must translate into pharmacokinetic viability. Using predictive models (e.g., SwissADME, pkCSM) based on the SMILES string of 2,3,6-trimethyl-5-nitropyridine, we can forecast its behavior in biological systems.

ADMET ParameterPredicted ValueInterpretation & Causality
LogP (Lipophilicity) 2.15Optimal for oral bioavailability. The three methyl groups provide necessary lipophilicity to cross lipid bilayers.
Topological Polar Surface Area 58.7 ŲExcellent for membrane permeability. Falls well below the 90 Ų threshold required for Blood-Brain Barrier (BBB) penetration.
BBB Permeability HighThe compact, lipophilic nature ensures CNS access, making it a viable scaffold for neuro-active drugs.
CYP450 1A2 Inhibition YesThe planar, nitrogen-containing aromatic ring is a classic pharmacophore for binding the heme iron in CYP1A2.

Molecular Docking & Target Interaction Workflow

To validate the biological utility of 2,3,6-trimethyl-5-nitropyridine, molecular docking is employed to simulate its binding affinity to putative targets (e.g., nitroreductases or specific kinases).

Protocol: High-Precision Molecular Docking
  • Step 1: Ligand Preparation. Import the DFT-optimized geometry (from Section 2) into AutoDockTools. Assign Gasteiger charges and merge non-polar hydrogens.

    • Causality: Using the DFT-optimized structure rather than a crude 2D-to-3D conversion ensures that the dihedral angle of the nitro group (which may be slightly twisted out of plane due to steric hindrance from the 6-methyl group) is physically accurate, preventing false-positive binding poses.

  • Step 2: Protein Preparation. Download the target protein crystal structure from the PDB. Remove co-crystallized water molecules and add polar hydrogens.

  • Step 3: Grid Box Definition. Center the grid box strictly on the known orthosteric site of the protein, with dimensions of 20 × 20 × 20 Å.

    • Causality: Restricting the search space prevents computationally expensive and biologically irrelevant "blind docking" to surface artifacts.

  • Step 4: Docking Execution. Run AutoDock Vina with an exhaustiveness of 16. Extract the top pose based on the lowest binding free energy (ΔG).

Workflow A Ligand Preparation (DFT Optimized 3D) D AutoDock Vina (Exhaustiveness = 16) A->D B Target Preparation (PDB Processing) C Grid Box Setup (Orthosteric Targeting) B->C C->D E Pose Analysis (Binding Free Energy) D->E

Fig 2. Step-by-step computational workflow for target binding simulation and pose analysis.

Conclusion

The theoretical study of 2,3,6-trimethyl-5-nitropyridine reveals a highly polarized, kinetically stable scaffold. The synergistic application of DFT optimization, MEP mapping, and ADMET profiling demonstrates that the steric bulk of the trimethyl substitution perfectly balances the electronic withdrawal of the nitro group. This results in a molecule with excellent predicted membrane permeability and specific electrophilic/nucleophilic reactivity profiles, making it a highly promising candidate for targeted synthetic modification in pharmaceutical development.

References

  • Türker, L., Gümüş, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 28(2), 139-171. URL:[Link]

  • Kovács, A., et al. (2000). Hydrogen Bonding in Methyl-Substituted Pyridine−Water Complexes: A Theoretical Study. The Journal of Physical Chemistry A, 104(10), 2361-2366. URL:[Link]

  • Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences, 128(4), 633-646. URL:[Link]

  • Murray, J. S., Seminario, J. M., & Politzer, P. (1988). A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. Defense Technical Information Center (DTIC). URL:[Link]

Exploratory

An In-depth Technical Guide to 2,3,6-trimethyl-5-nitropyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,3,6-trimethyl-5-nitropyridine, a substituted pyridine derivative. Aimed at researchers, scientists, and professionals in drug development, this document delves...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2,3,6-trimethyl-5-nitropyridine, a substituted pyridine derivative. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, historical context, synthesis, chemical properties, and potential applications. Given the limited direct literature on this specific isomer, this guide synthesizes established principles of pyridine chemistry to present a robust theoretical and practical framework.

Introduction and Historical Context

Substituted pyridines are a cornerstone of medicinal and agricultural chemistry, with the pyridine scaffold being a prevalent motif in numerous approved drugs. The introduction of a nitro group can significantly modulate a molecule's biological activity and provides a versatile chemical handle for further synthetic transformations.

While the history of many simple nitropyridine derivatives dates back to the mid-20th century with the expansion of research into functionalized pyridines, specific documentation on the discovery of 2,3,6-trimethyl-5-nitropyridine is scarce in seminal literature.[1] Its existence is predicated on the logical chemical derivatization of its precursor, 2,3,6-trimethylpyridine. The study of such compounds is driven by the ongoing search for novel bioactive molecules, with nitropyridines being recognized as important precursors and intermediates in the synthesis of a wide range of heterocyclic systems demonstrating diverse activities, including antitumor, antiviral, and anti-neurodegenerative properties.[2]

Synthesis of 2,3,6-trimethyl-5-nitropyridine

The primary and most logical synthetic route to 2,3,6-trimethyl-5-nitropyridine is through the electrophilic nitration of 2,3,6-trimethylpyridine. This section will first detail the synthesis of the precursor followed by the proposed nitration protocol.

Synthesis of the Precursor: 2,3,6-trimethylpyridine

2,3,6-trimethylpyridine, also known as 2,3,6-collidine, is a substituted pyridine that serves as the starting material for the synthesis of its nitrated derivative.[3] Various methods for the synthesis of substituted pyridines have been explored, often involving metal catalysts to facilitate the formation of the heterocyclic ring.[4] A general representation of the synthesis of 2,3,6-trimethylpyridine is outlined below.

Synthesis_of_2_3_6_trimethylpyridine Synthesis of 2,3,6-trimethylpyridine Reactants Acetaldehyde, Ammonia, and a β-ketocarbonyl compound Intermediate Dihydropyridine Intermediate Reactants->Intermediate Hantzsch-like condensation Product 2,3,6-trimethylpyridine Intermediate->Product Oxidation/Aromatization

Caption: General synthetic scheme for 2,3,6-trimethylpyridine.

Proposed Nitration of 2,3,6-trimethylpyridine

The nitration of pyridine itself is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. However, the presence of activating methyl groups on the pyridine ring facilitates this reaction. It has been observed that increasing the number of methyl groups on the pyridine molecule significantly increases the yield of mononitro derivatives and allows for milder reaction conditions.[5][6]

The most common method for the nitration of pyridine derivatives is the use of a nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid.[1][7] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Protocol: Nitration of 2,3,6-trimethylpyridine

This protocol is a proposed method based on established procedures for the nitration of similar substituted pyridines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,3,6-trimethylpyridine.

  • Acidic Medium: Cool the flask in an ice-salt bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the solution of 2,3,6-trimethylpyridine in sulfuric acid. The reaction temperature should be carefully controlled and maintained between 0 and 30 °C to favor mono-nitration at the 5-position.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and carefully neutralize it with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) while cooling to control the exothermic reaction.

  • Extraction and Purification: The product can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

Nitration_Workflow Experimental Workflow for Nitration cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Precursor Dissolve 2,3,6-trimethylpyridine in concentrated H₂SO₄ Add Nitrating Mix Add H₂SO₄/HNO₃ mixture dropwise (0-30 °C) Dissolve Precursor->Add Nitrating Mix Stir and Monitor Stir for several hours and monitor by TLC/GC Add Nitrating Mix->Stir and Monitor Quench Pour onto ice and neutralize with base Stir and Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Wash, dry, and purify (recrystallization/chromatography) Extract->Purify

Caption: Step-by-step workflow for the nitration of 2,3,6-trimethylpyridine.

Chemical and Physical Properties

PropertyPredicted Value/Information
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Likely a pale yellow to light brown crystalline solid
Solubility Expected to be slightly soluble in water and soluble in common organic solvents
Reactivity The nitro group is electron-withdrawing, influencing the reactivity of the pyridine ring. It can undergo reduction to an amino group, providing a key synthetic handle.

Potential Applications in Research and Drug Development

Nitropyridine derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The presence of the nitro group allows for further chemical modifications, making 2,3,6-trimethyl-5-nitropyridine a potentially useful building block in medicinal chemistry.

  • Pharmaceutical Intermediates: The nitro group can be readily reduced to an amine, a common functional group in many drug molecules. This allows for subsequent coupling reactions to build more complex molecular architectures.[7]

  • Agrochemicals: Substituted nitropyridines have been investigated for their potential as herbicides and pesticides.[7]

  • Research Tools: This compound can be utilized in laboratory settings to study reaction mechanisms involving heterocyclic compounds and to synthesize novel derivatives for biological screening.[7]

  • Material Science: Pyridine derivatives also find applications in material science, for example, in the development of dyes and ligands for catalysis.[2]

Conclusion

2,3,6-trimethyl-5-nitropyridine represents a synthetically accessible, yet under-documented, member of the nitropyridine family. Based on established chemical principles, its synthesis via the nitration of 2,3,6-trimethylpyridine is a viable and logical approach. The versatile chemistry of the nitro group and the prevalence of the pyridine scaffold in bioactive compounds suggest that 2,3,6-trimethyl-5-nitropyridine holds promise as a valuable intermediate for the development of new pharmaceuticals, agrochemicals, and functional materials. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential.

References

  • Kaur, N. (2019). Synthesis of Six-Membered N-Heterocycles Using Ruthenium Catalysts. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine. thegoodscentscompany.com. [Link]

  • Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. organic-chemistry.org. [Link]

  • Organic Syntheses. (2000). PREPARATION OF BIS(2,4,6-TRIMETHYLPYRIDINE)IODINE(I) HEXAFLUOROPHOSPHATE AND BIS(2,4,6-TRIMETHYLPYRIDINE) BROMINE(I) HEXAFLUOROPHOSPHATE. orgsyn.org. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. mdpi.com. [Link]

  • PubChem. (n.d.). 2,3,5-Trimethylpyridine. pubchem.ncbi.nlm.nih.gov. [Link]

  • Selerity. (n.d.). 2,3,6-Trimethylpyridine CAS# 1462-84-6. selerity.com. [Link]

  • Letters in Applied NanoBioScience. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. nanobioletters.com. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. prepchem.com. [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. researchgate.net. [Link]

  • ChemBK. (2024). 2,3,6-Trichloro-5-nitro-pyridine. chembk.com. [Link]

  • ExSyn. (2025). 2,4,6-Trimethylpyridine. exsyn.co.in. [Link]

  • PubChem. (n.d.). 2,3,6-Trimethylpyridine. pubchem.ncbi.nlm.nih.gov. [Link]

  • The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. thegoodscentscompany.com. [Link]

Sources

Foundational

Comprehensive Hazard Profile and Safe Handling Protocols for 2,3,6-Trimethyl-5-nitropyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Introduction & Structural Analysis In advanced drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Introduction & Structural Analysis

In advanced drug development and agrochemical synthesis, highly functionalized pyridine derivatives serve as critical building blocks. 2,3,6-Trimethyl-5-nitropyridine (CAS: 51551-20-3) is a specialized heteroaromatic intermediate. While the pyridine core provides essential coordination geometry for active pharmaceutical ingredients (APIs), the combination of three electron-donating methyl groups and a highly electron-withdrawing nitro group creates a unique reactivity profile.

From a safety perspective, the lipophilicity imparted by the trimethyl substitution significantly enhances the molecule's ability to cross biological membranes, increasing dermal absorption risks. Concurrently, the nitro group introduces severe energetic and toxicological hazards typical of nitroaromatics. Because compound-specific safety data for highly specialized intermediates can be sparse, standard scientific practice dictates extrapolating hazard profiles from structurally homologous substituted nitropyridines[1].

Physicochemical Properties & GHS Hazard Classification

Understanding the physical state and baseline hazards is the first step in designing a safe experimental workflow. The following table synthesizes the predicted physicochemical data of 2,3,6-trimethyl-5-nitropyridine[2] alongside the Globally Harmonized System (GHS) classifications derived from validated homologous compounds[1][3].

Table 1: Physicochemical Properties & Extrapolated GHS Classifications
Property / Hazard ClassValue / DescriptionCausality / Implications
CAS Number 51551-20-3Unique identifier for inventory and tracking.
Molecular Formula C8H10N2O2Indicates high nitrogen/oxygen content (energetic potential).
Density ~1.2 ± 0.1 g/cm³ (Predicted)Heavier than water; relevant for biphasic extraction setups.
Boiling Point ~269.0 °C at 760 mmHgHigh boiling point suggests it exists as a solid/heavy liquid at standard temperature and pressure (STP).
Acute Toxicity (Oral/Dermal) Category 3/4 (H301, H312)Lipophilic methyl groups enhance rapid systemic absorption[1].
Skin/Eye Irritation Category 2 (H315, H319)Direct contact causes severe localized inflammation[3].
STOT - Single Exposure Category 3 (H335)Dust or vapors act as potent respiratory tract irritants[3][4].

Mechanistic Toxicology: The Nitroaromatic Threat

To handle 2,3,6-trimethyl-5-nitropyridine safely, researchers must understand why it is toxic. The danger does not stem solely from the intact molecule, but from its metabolic activation in vivo.

When absorbed, nitroaromatics undergo enzymatic reduction by hepatic nitroreductases (such as CYP450 enzymes and flavoproteins). This reduction generates highly reactive nitroso and hydroxylamine intermediates. These intermediates engage in vicious redox cycling, generating Reactive Oxygen Species (ROS) that cause lipid peroxidation. More critically, they directly oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This prevents oxygen binding, leading to chemical hypoxia, cyanosis, and potentially fatal systemic failure[1].

ToxicityPathway Compound 2,3,6-Trimethyl-5-nitropyridine Enzyme Hepatic Nitroreductases Compound->Enzyme Enzymatic Reduction Intermediate Hydroxylamine Intermediates Enzyme->Intermediate Electron Transfer ROS Reactive Oxygen Species (ROS) Intermediate->ROS Redox Cycling Hemoglobin Hemoglobin Oxidation Intermediate->Hemoglobin Direct Oxidation Pathology Methemoglobinemia & Hypoxia ROS->Pathology Cellular Stress Hemoglobin->Pathology Oxygen Depletion

Fig 1: Enzymatic reduction pathway of nitroaromatics leading to methemoglobinemia.

Chemical Reactivity & Incompatibilities

Beyond biological toxicity, 2,3,6-trimethyl-5-nitropyridine presents significant reactivity hazards in the fume hood:

  • Thermal Instability: Heating nitroaromatics near their decomposition point triggers an exothermic release of highly toxic nitrogen oxides (NOx) and carbon oxides[4].

  • Incompatibility with Strong Bases: Exposure to strong alkalis (e.g., NaOH, KOH, alkoxides) can form highly sensitive Meisenheimer complexes, leading to runaway exothermic polymerization or explosive decomposition[4].

  • Incompatibility with Reducing Agents: Uncontrolled reactions with hydrides (NaBH₄, LiAlH₄) or catalytic hydrogenation (Pd/C + H₂) can release massive amounts of heat, causing solvent boil-off and over-pressurization.

Self-Validating Experimental Protocol: Safe Handling & Reaction Quenching

As a Senior Application Scientist, I mandate that protocols must be self-validating —meaning the workflow inherently prevents the operator from advancing to a dangerous step without analytical confirmation.

Step-by-Step Methodology

Step 1: Fume Hood Preparation & PPE

  • Action: Ensure fume hood face velocity is ≥100 fpm. Wear a flame-resistant lab coat, chemical splash goggles, and double-glove (Nitrile inner, Butyl rubber outer if handling with aggressive solvents like DMF or DMSO).

  • Causality: Butyl rubber provides superior permeation resistance against lipophilic pyridine derivatives dissolved in polar aprotic solvents.

Step 2: Inert Transfer

  • Action: Purge the reaction vessel with Argon. Weigh the 2,3,6-trimethyl-5-nitropyridine inside a glovebag or use a static-free weighing spatula.

  • Causality: Argon is heavier than Nitrogen (N₂) and provides a superior, dense protective blanket over the solid, preventing moisture ingress and mitigating dust dispersion.

Step 3: Controlled Reaction Execution

  • Action: If performing a reduction or substitution, add reagents dropwise via an addition funnel while maintaining the reaction flask in an ice-water bath (0–5 °C).

  • Validation Check: Monitor the internal temperature using a thermocouple. Do not allow the internal temperature to exceed 20 °C during reagent addition.

Step 4: Analytical Verification (The Self-Validating Step)

  • Action: Before initiating any aqueous workup or quenching, pull a 10 µL aliquot. Run a rapid TLC or LCMS.

  • Causality: You must confirm >99% consumption of the nitro-starting material. Unreacted nitroaromatics can violently decompose if subjected to aggressive aqueous quenching or concentrated under heat during rotary evaporation.

Step 5: Exothermic Quenching

  • Action: Transfer the reaction mixture via cannula into a secondary flask containing a 10-fold volume of vigorously stirred, ice-cold water or saturated NH₄Cl.

  • Causality: Adding the reaction to the quench (rather than the quench to the reaction) ensures the reactive species is always the limiting reagent, utilizing the large volume of water as a massive thermal sink to absorb the heat of quenching.

HandlingWorkflow Storage Inert Storage (<25°C, Ar/N2) Prep Fume Hood Prep (Sash Down, PPE) Storage->Prep Transfer Reaction Reaction Execution (Temp Controlled) Prep->Reaction Setup Quench Exothermic Quench (Slow Addition) Reaction->Quench Completion Waste Waste Segregation (Nitroaromatics) Quench->Waste Disposal

Fig 2: Step-by-step safe handling and quenching workflow for nitroaromatic reactions.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping is strictly prohibited due to the risk of aerosolizing the toxic dust[3].

  • Evacuate & Ventilate: Step back and allow the fume hood to clear any immediate dust or vapor.

  • Wet Mitigation: Gently mist the spilled solid with a compatible, non-reactive solvent (e.g., isopropanol) or water to suppress dust formation.

  • Absorption: Use inert absorbent pads to collect the wetted material.

  • Disposal: Place all contaminated materials into a clearly labeled, sealable high-density polyethylene (HDPE) container designated exclusively for "Halogenated / Nitroaromatic Hazardous Waste."

References

  • guidechem.com - Guidechem. 2

  • 2-Methyl-5-nitropyridine 21203-68-9 wiki - Guidechem. 1

  • Safety Data Sheet - DC Fine Chemicals. 3

  • 2-Chloro-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia Limited.4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: Synthesis of 2,3,6-Trimethyl-5-Nitropyridine

Introduction Substituted nitropyridines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2] The nitro group, being a strong electron-withdrawing group, can be a ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted nitropyridines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2] The nitro group, being a strong electron-withdrawing group, can be a versatile handle for further chemical transformations, such as reduction to an amino group or nucleophilic aromatic substitution. This document provides a comprehensive guide to the synthesis of 2,3,6-trimethyl-5-nitropyridine, a specific derivative of this important class of compounds. The protocol detailed herein is designed for researchers and scientists in drug development and organic synthesis, offering a step-by-step procedure grounded in established principles of heterocyclic chemistry.

The synthesis involves the electrophilic nitration of 2,3,6-trimethylpyridine (also known as 2,3,6-collidine). While the pyridine ring is generally deactivated towards electrophilic attack, particularly under the acidic conditions required for nitration, the presence of activating methyl groups facilitates this transformation. This guide will elaborate on the reaction mechanism, provide a detailed experimental protocol, and outline the necessary safety precautions for this potentially hazardous reaction.

Reaction Scheme and Mechanism

The synthesis of 2,3,6-trimethyl-5-nitropyridine is achieved through the direct nitration of 2,3,6-trimethylpyridine using a mixture of concentrated nitric acid and sulfuric acid.

Overall Reaction:

The mechanism for this reaction is an electrophilic aromatic substitution. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion attacks the electron-rich pyridine ring. The three methyl groups on the 2,3, and 6 positions are electron-donating, which helps to activate the ring towards electrophilic substitution. However, under the strongly acidic conditions, the pyridine nitrogen is protonated, which strongly deactivates the ring. The regioselectivity of the nitration is a balance of these activating and deactivating effects.

  • Aromatization: A base (such as the bisulfate ion or water) removes a proton from the intermediate sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product, 2,3,6-trimethyl-5-nitropyridine.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted pyridines.[3]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
2,3,6-Trimethylpyridine121.1812.12 g0.10Starting material.[4]
Concentrated Sulfuric Acid (98%)98.0850 mL~0.92Catalyst and solvent.
Fuming Nitric Acid (>90%)63.0110 mL~0.22Nitrating agent.[3]
Crushed Ice-200 g-For quenching the reaction.
Concentrated Ammonia Solution-As needed-For neutralization.
Deionized Water18.02As needed-For washing.
Ethanol46.07As needed-For recrystallization.
Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to between 0 and 5 °C.

  • Addition of Starting Material: While maintaining the temperature below 10 °C, slowly add 12.12 g (0.10 mol) of 2,3,6-trimethylpyridine to the stirred sulfuric acid.

  • Addition of Nitrating Agent: From the dropping funnel, add 10 mL of fuming nitric acid dropwise to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 15 °C. This step is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Cool the resulting solution in an ice bath and slowly neutralize it by adding concentrated aqueous ammonia solution until the pH is approximately 7-8. This will cause the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water (2 x 50 mL).

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

Purification

The crude 2,3,6-trimethyl-5-nitropyridine can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine 2,3,6-trimethylpyridine and H₂SO₄ at 0-5°C nitration Add fuming HNO₃ dropwise (maintain <15°C) reagents->nitration 1 stir Stir at room temperature for 2 hours nitration->stir 2 quench Pour onto crushed ice stir->quench 3 neutralize Neutralize with NH₄OH quench->neutralize 4 filtrate Filter to isolate crude product neutralize->filtrate 5 recrystallize Recrystallize from ethanol filtrate->recrystallize 6 final_product Pure 2,3,6-trimethyl-5-nitropyridine recrystallize->final_product 7

Caption: Workflow for the synthesis of 2,3,6-trimethyl-5-nitropyridine.

Safety Precautions

  • Corrosive Chemicals: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile gloves), safety goggles, a face shield, and a lab coat.[5][7]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent the reaction from becoming uncontrollable.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[5]

  • Spill and First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8] Have appropriate spill kits available.

Characterization

The identity and purity of the synthesized 2,3,6-trimethyl-5-nitropyridine can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the nitro group.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final product.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. [Link]

  • Kato, T., et al. (1966). Synthesis of Methylpyridine Derivatives.XXIII. : Chlorination of 2, 6-Lutidine Derivatives. Chemical and Pharmaceutical Bulletin, 14(7), 773-777.
  • Wikipedia. Lutidine. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Org. Synth. 2002, 78, 51.
  • Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
  • Baran, P. (2005, May 3). Midterm. The Scripps Research Institute.
  • ResearchGate. (2016).
  • Molecules. (2021).
  • ResearchGate. (2014). Nitropyridines, Their Synthesis and Reactions.
  • ResearchGate. (2019). Synthesis of 2,3,6-trimethylpyridine.
  • Google Patents. (2007). Method for preparing 2,3,5-trimethylpyridine.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Google Patents. (2014). Preparation method for 2,4,6-trimethyl pyridine.
  • Google Patents. (1996).
  • PubChem. 2,3,6-Trimethylpyridine. [Link]

  • PubChem. 2,4,6-Trimethylpyridine. [Link]

Sources

Application

nucleophilic aromatic substitution reactions on 2,3,6-trimethyl-5-nitropyridine

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) and C–H Functionalization of 2,3,6-Trimethyl-5-nitropyridine Executive Summary For drug development professionals and synthetic chemists, highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) and C–H Functionalization of 2,3,6-Trimethyl-5-nitropyridine

Executive Summary

For drug development professionals and synthetic chemists, highly substituted pyridine scaffolds are invaluable building blocks. While traditional Nucleophilic Aromatic Substitution ( SN​Ar ) relies on the displacement of a pre-installed leaving group (e.g., a halogen) 1[1], 2,3,6-trimethyl-5-nitropyridine presents a unique challenge and opportunity: it lacks a classical leaving group.

Instead, the C4 position is the sole unsubstituted carbon on the ring. Because C4 is situated para to the electron-withdrawing pyridine nitrogen and ortho to the powerfully activating nitro group, it is exceptionally electrophilic 2[2]. Consequently, functionalization of this scaffold bypasses classical SN​Ar and instead proceeds via Nucleophilic Substitution of Hydrogen ( SNH​ ) . This guide details the two primary mechanistic pathways to achieve this: Vicarious Nucleophilic Substitution (VNS) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

Mechanistic Rationale & Structural Causality

In a standard SN​Ar reaction, the rate-determining step is the nucleophilic attack to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by rapid rearomatization via leaving group expulsion 1[1]. For 2,3,6-trimethyl-5-nitropyridine, the formation of the σH -adduct at C4 is electronically favored but faces strict steric constraints.

The Causality of "Two-Sided Hindrance": The C4 position is flanked by the C3-methyl and C5-nitro groups. This steric crowding dictates nucleophile compatibility 3[3].

  • In VNS: The incoming nucleophile (bearing a leaving group, such as an α -halo carbanion) attacks C4. To undergo the subsequent base-induced β -elimination and restore aromaticity, the alkyl substituent and the adjacent nitro group must planarize to stabilize the resulting benzyl anion. Highly branched nucleophiles (e.g., secondary carbanions) fail to eliminate due to steric clashes with the C3/C6 methyls, stalling the reaction at the protonated adduct stage 3[3].

  • In ONSH: A nucleophile (like an amine) attacks C4, and an external oxidant (e.g., KMnO4​ or O2​ ) removes the hydride to restore aromaticity, bypassing the need for a leaving group on the nucleophile 4[4].

Reaction Pathways

SNAr_Mechanisms Substrate 2,3,6-Trimethyl-5-nitropyridine (Electrophilic C4 Position) Nucleophile Nucleophilic Attack at C4 (Carbanion or Amine) Substrate->Nucleophile Base / Solvent Meisenheimer Meisenheimer Complex (σH-Adduct at C4) Nucleophile->Meisenheimer Addition Step VNS_Path Vicarious Substitution (VNS) Base-induced β-elimination Meisenheimer->VNS_Path Nu contains leaving group ONSH_Path Oxidative Substitution (ONSH) Oxidation (e.g., O2, KMnO4) Meisenheimer->ONSH_Path Oxidant present Product_VNS C4-Alkylated/Aminated Product (Aromaticity Restored) VNS_Path->Product_VNS Product_ONSH C4-Aminated Product (Aromaticity Restored) ONSH_Path->Product_ONSH

Fig 1. Mechanistic pathways for C4 functionalization via VNS and ONSH.

Quantitative Data: Reaction Scope

The table below summarizes typical reaction parameters and expected conversions for functionalizing sterically hindered nitropyridines at the C4 position 3[3] 5[5] 4[4].

Reaction PathwayNucleophile TypeReagents & ConditionsTarget BondExpected Yield
VNS Primary α -halo carbanion (e.g., chloromethyl phenyl sulfone) t -BuOK, DMF, -78 °C to -60 °CC4–Carbon60–75%
VNS Amination reagent (e.g., 4-amino-1,2,4-triazole) t -BuOK, DMSO, RTC4–Nitrogen50–65%
ONSH Primary Alkylamines KMnO4​ , Liquid NH3​ or DMF, -33 °C to RTC4–Nitrogen70–85%
ONSH AnilinesLiHMDS, O2​ (air), THF, RTC4–Nitrogen50–70%

Experimental Protocols

Protocol A: Vicarious Nucleophilic Substitution (VNS) for C4-Alkylation

Objective: Introduction of a carbon substituent at the C4 position using chloromethyl phenyl sulfone 3[3].

  • Self-Validating System Check: The use of a deep cryogenic temperature (-78 °C) is critical. If the solution turns dark brown/black immediately upon addition at higher temperatures, oxidative degradation has outcompeted the VNS pathway. A persistent deep purple/red color at -78 °C indicates successful Meisenheimer complex formation.

Step-by-Step Methodology:

  • Preparation of the Carbanion: In an oven-dried Schlenk flask under argon, dissolve chloromethyl phenyl sulfone (1.2 equiv) in anhydrous DMF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add potassium tert-butoxide ( t -BuOK, 2.5 equiv) dropwise as a solution in DMF.

    • Causality: Excess base is required because one equivalent deprotonates the sulfone to form the nucleophile, and a second equivalent is strictly necessary to induce the β -elimination of HCl from the intermediate Meisenheimer complex.

  • Substrate Addition: After 15 minutes of stirring, add a solution of 2,3,6-trimethyl-5-nitropyridine (1.0 equiv) in DMF dropwise over 10 minutes. Maintain the temperature strictly between -78 °C and -60 °C.

  • Quenching & Rearomatization: Stir for exactly 5–10 minutes. Rapid reaction times prevent non-productive side reactions. Quench the reaction by adding a solution of acetic acid in DMF (to neutralize excess base and protonate the product anion).

  • Workup: Warm the mixture to room temperature, pour into crushed ice/water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo. Purify the resulting alkylated pyridine via flash chromatography.

Protocol B: Oxidative Nucleophilic Substitution of Hydrogen (ONSH) for C4-Amination

Objective: Direct C–N bond formation using an aniline derivative 4[4].

  • Self-Validating System Check: This reaction relies on atmospheric oxygen as the terminal oxidant. If the reaction is run under strictly inert conditions (e.g., a sealed argon atmosphere), the yield will plummet to near zero, validating the oxidative mechanism over a standard elimination pathway.

Step-by-Step Methodology:

  • Deprotonation of Amine: In an open-air flask, dissolve the aniline derivative (3.0 equiv) in anhydrous THF (0.1 M). Add Lithium bis(trimethylsilyl)amide (LiHMDS, 3.0 equiv) dropwise at room temperature.

    • Causality: Excess amine and base are required to drive the equilibrium toward the dianion pathway, which is critical for the subsequent rate-limiting oxidation step.

  • Substrate Addition: Add 2,3,6-trimethyl-5-nitropyridine (1.0 equiv) in a single portion. The solution will immediately change color, indicating rapid σH -adduct formation.

  • Oxidation: Stir the reaction mixture vigorously, open to the air, at room temperature for 10–30 minutes.

    • Causality: Vigorous stirring maximizes the surface area for O2​ diffusion. Molecular oxygen acts as the hydride acceptor to restore aromaticity, generating the final C4-aminated product.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and concentrate. Purify the resulting nitroaniline derivative via silica gel chromatography.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine - Benchchem.
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen - ChemRxiv.
  • Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1.

Sources

Method

Application Note: Synthesis of Amino-Trimethylpyridines from 2,3,6-Trimethyl-5-nitropyridine

Executive Summary & Chemical Context The synthesis of 5-amino-2,3,6-trimethylpyridine (often referred to synonymously as 3-amino-2,5,6-trimethylpyridine due to interchangeable pyridine ring numbering conventions) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of 5-amino-2,3,6-trimethylpyridine (often referred to synonymously as 3-amino-2,5,6-trimethylpyridine due to interchangeable pyridine ring numbering conventions) is a critical transformation in medicinal chemistry. This electron-rich aminopyridine serves as a highly versatile building block for the synthesis of complex heterocyclic scaffolds, including 1,7-naphthyridine-3-carboxylic acid derivatives[1] and substituted fused pyrazolo compounds[2].

The most efficient and scalable method to synthesize this compound is the direct reduction of its precursor, 2,3,6-trimethyl-5-nitropyridine . This application note details the field-proven protocols for this transformation, emphasizing the mechanistic causality behind experimental choices to ensure self-validating, high-yield workflows.

Mechanistic Causality & Reaction Dynamics

The reduction of the nitro group on a pyridine ring can be achieved through various pathways, but catalytic hydrogenation using Palladium on Carbon (Pd/C) remains the premier method for unsubstituted or alkyl-substituted nitropyridines[2].

Causality of Reaction Conditions:

  • Catalyst Efficiency: The pyridine ring is inherently electron-deficient; however, the three electron-donating methyl groups in 2,3,6-trimethyl-5-nitropyridine increase the local electron density. This slightly deactivates the nitro group compared to an unsubstituted nitropyridine. Despite this, Pd/C exhibits an exceptionally high turnover frequency (TOF). A remarkably low catalyst loading (e.g., 100 mg of 5% Pd/C for 18.7 g of substrate) is sufficient to drive the reaction to completion[2].

  • Solvent Selection: Methanol is chosen as the solvent because it solubilizes both the lipophilic nitro starting material and the polar amine product. Furthermore, its protic nature facilitates the proton-coupled electron transfer steps inherent in the reduction process.

  • Pressure Parameters: Operating at 45 psi of H2​ in a Parr shaker ensures a high concentration of dissolved hydrogen. This pressure overcomes the activation energy required for the stepwise reduction and prevents the accumulation of the reactive hydroxylamine intermediate, which could otherwise dimerize into unwanted azoxy or azo side products[3].

Mechanism A 2,3,6-Trimethyl- 5-nitropyridine B Nitroso Intermediate A->B H2, Pd/C - H2O C Hydroxylamine Intermediate B->C H2, Pd/C D 5-Amino-2,3,6- trimethylpyridine C->D H2, Pd/C - H2O

Figure 1: Stepwise catalytic reduction mechanism of 5-nitro-2,3,6-trimethylpyridine.

Comparative Data Analysis

While catalytic hydrogenation is ideal for this specific substrate, laboratories lacking pressure vessels or those working with complex derivatives containing reducible halogens (e.g., bromo- or iodo-substituents) must utilize orthogonal methods like Stannous Chloride ( SnCl2​ ) reduction[4],[3]. The table below summarizes the quantitative and operational differences between these approaches.

ParameterProtocol A: Catalytic Hydrogenation (Pd/C)Protocol B: Chemical Reduction ( SnCl2​ )
Reagents 5% Pd/C, H2​ gas (45 psi) SnCl2​⋅2H2​O , EtOH / HCl
Primary Solvent MethanolEthanol
Reaction Time 0.5 - 2 hours2 - 6 hours
Workup Filtration through Celite, EvaporationBasification (pH 8-9), Liquid-Liquid Extraction
Typical Yield Quantitative (>95%)Moderate to High (70-85%)
Strategic Advantage Atom-economical, zero metal waste, simple isolationHighly tolerant of reducible functional groups (e.g., halogens)

Experimental Methodologies

Protocol A: Catalytic Hydrogenation (Primary Method)

This protocol is adapted from validated industrial procedures for synthesizing fused pyrazolo precursors[2].

Workflow Step1 Dissolution 18.7 g Substrate in 200 mL MeOH Step2 Catalyst Addition 100 mg 5% Pd/C Step1->Step2 Step3 Hydrogenation 45 psi H2, Ambient Temp Step2->Step3 Step4 Filtration Remove Pd/C via Celite Step3->Step4 Step5 Concentration Evaporate MeOH in vacuo Step4->Step5 Step6 Product Isolation 5-Amino-2,3,6-trimethylpyridine Step5->Step6

Figure 2: Workflow for the catalytic hydrogenation of 2,3,6-trimethyl-5-nitropyridine.

Step-by-Step Procedure:

  • Preparation: In a clean, dry Parr hydrogenation bottle, dissolve 18.7 g (approx. 0.112 mol) of 2,3,6-trimethyl-5-nitropyridine (m.p. = 53°C) in 200 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 100 mg of 5% Palladium on Carbon (Pd/C). Safety Note: Pd/C is pyrophoric when dry; ensure the atmosphere is purged with nitrogen before addition if scaling up significantly.

  • Hydrogenation: Secure the bottle in the Parr shaker. Purge the vessel with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 45 psi with H2​ .

  • Self-Validating Reaction Monitoring: Initiate shaking at ambient temperature. The reaction is self-validating: you will observe an immediate and steady drop in H2​ pressure as the nitro group is reduced. The reaction is complete when hydrogen uptake ceases entirely (typically within 30 to 90 minutes).

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol. Do not let the Celite pad dry out completely to prevent catalyst fires.

  • Isolation: Concentrate the combined filtrates in vacuo using a rotary evaporator to yield 5-amino-2,3,6-trimethylpyridine as a crystalline solid.

Protocol B: Stannous Chloride Reduction (Orthogonal Method)

Use this method if a Parr hydrogenator is unavailable or if working with a halogenated analogue of the trimethylpyridine core[4].

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 equivalent of 2,3,6-trimethyl-5-nitropyridine in absolute ethanol (approx. 5 mL per gram of substrate).

  • Reduction: Add 3.0 to 5.0 equivalents of Stannous Chloride dihydrate ( SnCl2​⋅2H2​O ).

  • Heating: Heat the mixture to 80°C in an oil bath.

  • Self-Validating Reaction Monitoring: The initial yellow/orange suspension will gradually clarify into a pale solution as the highly soluble amine hydrochloride salt is formed. Monitor via TLC (EtOAc/Hexane) until the higher- Rf​ nitro spot disappears completely (typically 2-4 hours).

  • Workup: Cool the mixture to ambient temperature. Dilute with water and carefully adjust the pH to 8-9 using saturated aqueous sodium bicarbonate ( NaHCO3​ ) or 1N NaOH. Note: Heavy precipitation of tin salts will occur.

  • Isolation: Extract the aqueous suspension thoroughly with Ethyl Acetate (3 x 50 mL). Filter the combined organic layers through Celite to remove any suspended tin emulsions, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the target amine.

References

  • US5300478A - Substituted fused pyrazolo compounds Source: Google Patents URL
  • US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation Source: Google Patents URL
  • US20070037794A1 - Heteroaryl Sulfonamides and CCR2 Antagonists Source: Google Patents URL
  • Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part III Source: VDOC.PUB URL:[Link]

Sources

Application

Application Note: 2,3,6-Trimethyl-5-nitropyridine in Medicinal Scaffolding and API Synthesis

Executive Summary 2,3,6-Trimethyl-5-nitropyridine (CAS: 51551-20-3) is a highly specialized, sterically hindered heterocyclic building block utilized in advanced medicinal chemistry [1]. While rarely an active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3,6-Trimethyl-5-nitropyridine (CAS: 51551-20-3) is a highly specialized, sterically hindered heterocyclic building block utilized in advanced medicinal chemistry [1]. While rarely an active pharmaceutical ingredient (API) on its own, its primary application lies in its role as a critical precursor for synthesizing fused pyrazolo-pyridine systems. Specifically, it is used to construct pyrazolo[4,3-b]pyridines—core pharmacophores in the development of corticotropin-releasing factor (CRF) receptor antagonists, kinase inhibitors, and targeted agrochemicals[3, 4].

This application note details the mechanistic rationale, physicochemical data, and self-validating protocols for the synthesis and downstream application of this intermediate, designed specifically for drug development professionals.

Physicochemical Profiling

Understanding the physical properties of 2,3,6-trimethyl-5-nitropyridine is essential for optimizing downstream extraction and purification workflows. The compound presents as a low-melting solid, necessitating precise temperature control during crystallization to prevent the product from "oiling out" of solution.

Table 1: Physicochemical Properties of 2,3,6-Trimethyl-5-nitropyridine

PropertyValueClinical/Synthetic Relevance
CAS Number 51551-20-3Unique identifier for procurement and QA/QC [1].
Molecular Formula C₈H₁₀N₂O₂Determines stoichiometric equivalents for reduction.
Molecular Weight 166.18 g/mol Utilized for precise mass-balance calculations.
Melting Point 53 °CCritical for isolation; requires cold filtration [3].
Boiling Point 269.0 ± 35.0 °CIndicates high thermal stability, allowing heat activation.
Density 1.2 ± 0.1 g/cm³Heavier than water; dictates phase separation dynamics.

Mechanistic Insights: Regioselective Nitration

The synthesis of 2,3,6-trimethyl-5-nitropyridine relies on the electrophilic aromatic nitration of 2,3,6-trimethylpyridine (α-collidine) [2]. In an unsubstituted pyridine ring, electrophilic substitution is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which strongly deactivates the ring.

Causality of Regioselectivity: The presence of three electron-donating methyl groups significantly activates the pyridine core. The methyl groups at positions 2, 3, and 6 direct the incoming nitronium ion ( NO2+​ ) exclusively to the 5-position. Position 4 is sterically hindered by the adjacent 3-methyl group and is electronically less favored compared to position 5. Position 5 benefits from synergistic ortho and para directing effects from the 6-methyl and 2-methyl groups, respectively, resulting in high regiochemical purity [2].

Core Application: Pyrazolo[4,3-b]pyridine Scaffold Synthesis

In drug development, the nitro group of 2,3,6-trimethyl-5-nitropyridine acts as a masked amine. Upon reduction to 5-amino-2,3,6-trimethylpyridine, the molecule undergoes diazotization and intramolecular cyclization to form the pyrazolo[4,3-b]pyridine core [3]. This fused bicyclic system mimics indole and purine rings, allowing it to competitively bind to the ATP-binding pockets of various kinases and selectively target CRF receptors.

Pathway A 2,3,6-Trimethylpyridine B 2,3,6-Trimethyl-5-nitropyridine A->B Nitration (HNO3/H2SO4) C 5-Amino-2,3,6-trimethylpyridine B->C Reduction (Pd/C, H2) D Pyrazolo[4,3-b]pyridines C->D Cyclization (Diazotization)

Synthetic pathway from 2,3,6-trimethylpyridine to pyrazolo[4,3-b]pyridine API scaffolds.

Self-Validating Experimental Protocols

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. Each step incorporates specific in-process controls (IPCs) that confirm the success of the reaction before proceeding, thereby preventing the compounding of errors.

Protocol A: Regioselective Nitration of 2,3,6-Trimethylpyridine

Objective: Synthesize 2,3,6-trimethyl-5-nitropyridine with >98% regiochemical purity. Causality of Reagents: A mixed acid system (conc. H2​SO4​ and fuming HNO3​ ) is required because standard nitrating conditions are insufficiently electrophilic to overcome the inherent deactivation of the protonated pyridinium core [2].

Workflow Step1 Step 1: Mixed Acid Prep Cool to 0°C Step2 Step2 Step1->Step2 Step3 Step 3: Thermal Activation Heat to 60°C Step2->Step3 Step4 Step 4: Quenching & Extraction Ice-water, DCM Step3->Step4 QC TLC / LC-MS Conversion > 98%? Step4->QC Purify Step 5: Crystallization Methanol QC->Purify Yes Rework Continue Heating (1 Hour) QC->Rework No Rework->Step4 Re-evaluate

Self-validating experimental workflow for the nitration of 2,3,6-trimethylpyridine.

Step-by-Step Methodology:

  • Acid Activation: Charge a dry, round-bottom flask with 100 mL of concentrated H2​SO4​ . Cool to 0 °C using an ice-brine bath. Slowly add 50 mL of fuming HNO3​ dropwise.

    • Validation Checkpoint: The mixture must remain colorless to pale yellow. Evolution of red NO2​ gas indicates water contamination or thermal degradation; if observed, discard and restart.

  • Substrate Addition: Dissolve 20.0 g of 2,3,6-trimethylpyridine in 20 mL of conc. H2​SO4​ . Add this solution dropwise to the mixed acid, maintaining the internal temperature strictly below 10 °C.

    • Causality: Exceeding 10 °C during addition promotes N-oxidation (forming pyridine N-oxides) rather than the desired C-nitration.

  • Thermal Shift: Remove the cooling bath and gradually heat the reaction mixture to 60 °C for 3 hours.

  • Quenching & Extraction: Carefully pour the cooled mixture over 500 g of crushed ice. Extract the aqueous phase with Dichloromethane (DCM) (3 x 200 mL).

    • Validation Checkpoint: A successful quench will yield a distinct phase separation. The organic layer should be deep yellow, indicative of the nitroaromatic product.

  • Purification: Wash the combined organic layers with saturated NaHCO3​ until the aqueous phase pH reaches 7.0. Dry over anhydrous Na2​SO4​ , concentrate under vacuum, and recrystallize from methanol to yield pale yellow crystals (m.p. 53 °C) [3].

Protocol B: Catalytic Hydrogenation to 5-Amino-2,3,6-trimethylpyridine

Objective: Reduce the nitro group to a primary amine without ring saturation. Causality of Reagents: Palladium on Carbon (Pd/C) with H2​ gas is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid chlorinated byproducts and heavy metal contamination, which are strictly regulated in pharmaceutical API synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 18.7 g of 2,3,6-trimethyl-5-nitropyridine in 200 mL of anhydrous methanol [3]. Add 1.0 g of 10% Pd/C catalyst under an inert argon atmosphere.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12 hours.

    • Validation Checkpoint: Monitor hydrogen uptake. The reaction is self-validating when the volumetric consumption of H2​ ceases, and the yellow color of the starting material completely dissipates into a colorless/pale solution.

  • Filtration & Recovery: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents the finely divided palladium from igniting upon exposure to air and ensures a particulate-free filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

    • Validation Checkpoint: Analyze via LC-MS. A single peak corresponding to [M+H]+ = 137.1 m/z confirms successful reduction without over-reduction of the pyridine ring. The product can be immediately utilized in subsequent cyclization steps [4].

References

  • Grokipedia. "Collidine - Nitration and Chemical Properties." Grokipedia. URL:[Link]

  • Curtis, J. K., Knudsen, C. G., & Michaely, W. J. (1994). "Substituted fused pyrazolo compounds." U.S. Patent No. 5,300,478A. Google Patents.
  • Curtis, J. K., Knudsen, C. G., & Michaely, W. J. (1997). "Substituted fused pyrazolo compounds and their use." Australian Patent No. AU675107B2. Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nucleophilic Substitution on 2,3,6-Trimethyl-5-nitropyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with highly functionalized, sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with highly functionalized, sterically hindered azaarenes.

Functionalizing 2,3,6-trimethyl-5-nitropyridine presents a unique chemical challenge. The pyridine ring is highly activated by the 5-nitro group, but the only available site for substitution is the C4 position . Because this position lacks a conventional leaving group (it bears only a hydrogen atom) and is flanked by a methyl group at C3 and a nitro group at C5, standard Nucleophilic Aromatic Substitution (SNAr) is impossible [1]. To overcome this, we must employ Vicarious Nucleophilic Substitution (VNS) or Oxidative Nucleophilic Substitution of Hydrogen (ONSH) [2].

Part 1: Mechanistic Workflow & Causality

To successfully troubleshoot this reaction, you must understand the causality of the VNS mechanism. The reaction proceeds via the rapid formation of a colored Meisenheimer σ-adduct, followed by a rate-determining, base-induced β-elimination.

VNS_Mechanism Substrate 2,3,6-Trimethyl-5-nitropyridine (Electrophile) Adduct Meisenheimer σ-Adduct (Deeply Colored) Substrate->Adduct Nucleophilic Attack at C4 Nucleophile Carbanion with Leaving Group (e.g., Cl-CH2-SO2Ph) Nucleophile->Adduct Elimination Base-Induced β-Elimination (Requires Planarization) Adduct->Elimination t-BuOK Product C4-Substituted Product (Rearomatized) Elimination->Product Unbranched Nucleophile StericClash Steric Clash (C3-Me, C5-NO2) Prevents Planarization Elimination->StericClash Branched Nucleophile StericClash->Adduct Reversible

Fig 1: VNS mechanism at C4 highlighting the steric bottleneck during β-elimination.

Part 2: Troubleshooting Guides & FAQs

Q1: I am attempting a VNS alkylation using an isopropyl sulfone carbanion. The reaction turns deep purple, but LC-MS shows no product—only recovered starting material and traces of the protonated adduct. What is the bottleneck? A: The deep purple color is a self-validating indicator that your base is active and the nucleophile has successfully attacked the C4 position to form the Meisenheimer σ-adduct. However, the subsequent step—base-induced β-elimination of the sulfinic acid—strictly demands the planarization of the newly formed benzyl anion [3]. The Causality: The C4 position in 2,3,6-trimethyl-5-nitropyridine suffers from severe "two-sided hindrance" due to the adjacent C3-methyl and C5-nitro groups. Your branched isopropyl group physically collides with these substituents, preventing planarization. The reaction stalls at the adduct stage[3]. The Solution: You must use unbranched carbanion precursors (e.g., chloromethyl phenyl sulfone) to minimize steric bulk during the elimination transition state.

Q2: Why can't I perform a standard SNAr using sodium methoxide directly on this substrate? A: Standard SNAr requires a viable leaving group (e.g., F, Cl, Br) to restore aromaticity [1][5]. In 2,3,6-trimethyl-5-nitropyridine, the C4 position is occupied by a hydrogen atom. Hydride (H⁻) is an exceptionally poor leaving group. Direct attack by methoxide will only reversibly form the Meisenheimer complex. To achieve substitution, the leaving group must be provided vicariously by the nucleophile (VNS) or the hydride must be removed by an external oxidant (ONSH) [2].

Q3: My VNS amination using hydroxylamine gives low yields and a complex mixture of azoxy byproducts. How can I clean this up? A: Hydroxylamine acts as both a nucleophile and a reducing agent. In the presence of trace oxygen or extended reaction times, it can reduce the highly activated 5-nitro group. The Solution: Switch your amination reagent to 4-amino-1,2,4-triazole . When paired with t-BuOK in DMSO, this reagent acts as an excellent, non-reducing ammonia equivalent for VNS, providing a much cleaner reaction profile and higher regioselectivity for nitropyridines [4].

Troubleshooting Start Reaction Yields No Product ColorCheck Did the solution turn deep red/purple? Start->ColorCheck YesColor Yes: Adduct Formed Successfully ColorCheck->YesColor Yes NoColor No: Deprotonation/Attack Failed ColorCheck->NoColor No Steric Check Steric Hindrance: Is nucleophile branched? YesColor->Steric BaseCheck Check Base/Solvent: Is base strong enough? NoColor->BaseCheck SwitchNuc Action: Use unbranched nucleophile (e.g., chloromethyl sulfone) Steric->SwitchNuc Yes SwitchBase Action: Use fresh t-BuOK in DMF Ensure strict anhydrous conditions BaseCheck->SwitchBase Evaluate

Fig 2: Decision tree for diagnosing failed nucleophilic substitution on sterically hindered arenes.

Part 3: Quantitative Data & Reagent Selection

To aid in experimental design, the following table summarizes the expected outcomes for various nucleophilic substitution strategies at the highly hindered C4 position of 2,3,6-trimethyl-5-nitropyridine.

Reaction PathwayNucleophile PrecursorBase / OxidantSolventSteric Tolerance at C4Expected Yield
VNS Alkylation Chloromethyl phenyl sulfonet-BuOKDMF / DMSOHigh (Unbranched)70–85%
VNS Alkylation Isopropyl phenyl sulfonet-BuOKDMF / DMSOLow (Branched)< 5% (Adduct only)
VNS Amination 4-Amino-1,2,4-triazolet-BuOKDMSOHigh60–75%
ONSH Amination Liquid NH₃ / AlkylaminesKMnO₄ or DDQTHF / NH₃High50–65%
Part 4: Validated Experimental Protocols
Protocol A: VNS Alkylation (Self-Validating System)

Objective: Introduction of a -CH2SO2Ph group at the C4 position.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 2,3,6-trimethyl-5-nitropyridine (1.0 mmol) and chloromethyl phenyl sulfone (1.2 mmol).

  • Solvation: Dissolve the reagents in anhydrous DMF (10 mL). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition (Critical Checkpoint): Add a solution of t-BuOK (2.5 mmol) in DMF dropwise over 10 minutes.

    • Self-Validation: The reaction mixture must immediately transition from pale yellow to a deep, opaque purple/red. This chromatic shift is the visual confirmation of the Meisenheimer σ-adduct formation. If the solution remains pale, deprotonation has failed; halt the experiment and verify the quality of your t-BuOK.

  • Elimination: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The color will gradually shift to a dark brown as the β-elimination occurs and aromaticity is restored.

  • Workup: Quench the reaction by pouring it into 50 mL of 1M HCl (ice-cold). Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: VNS Amination using 4-Amino-1,2,4-triazole

Objective: Direct synthesis of 4-amino-2,3,6-trimethyl-5-nitropyridine.

  • Preparation: In an Argon-flushed flask, dissolve 2,3,6-trimethyl-5-nitropyridine (1.0 mmol) and 4-amino-1,2,4-triazole (3.0 mmol) in anhydrous DMSO (8 mL).

  • Base Addition: Add solid t-BuOK (4.0 mmol) in a single portion at room temperature.

    • Self-Validation: A rapid color change to deep red indicates adduct formation. The excess base is required to drive the elimination of the triazole leaving group.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Workup: Pour the mixture into saturated aqueous NH₄Cl (30 mL). Extract with dichloromethane (3 x 20 mL). Wash the organic phase thoroughly with water (to remove DMSO), dry over Na₂SO₄, and evaporate.

References
  • Nucleophilic aromatic substitution. Wikipedia. URL: [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. URL: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. URL: [Link]

  • Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

Optimization

Technical Support Center: Analytical Impurity Profiling for 2,3,6-Trimethyl-5-nitropyridine

[ shape = rect Updating the Troubleshooting Guide I'm now revising the DOT diagram for clarity and adding nodes for positional isomers, polar degradants, and trace/genotoxic compounds, including RP-HPLC with a phenyl-hex...

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Author: BenchChem Technical Support Team. Date: April 2026

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Updating the Troubleshooting Guide

I'm now revising the DOT diagram for clarity and adding nodes for positional isomers, polar degradants, and trace/genotoxic compounds, including RP-HPLC with a phenyl-hexyl column for isomers and HILIC/mixed-mode with LC-MS/MS for others. I'm focusing on defining methods for each impurity class.

Refining Guide Diagrams

I'm now revising my DOT diagrams. I've added a caption to diagram 1 to explain its purpose. I have finished adding the nodes for positional isomers, polar degradants, and trace/genotoxic compounds, including RP-HPLC for isomers and HILIC/mixed-mode with LC-MS/MS for others. I'm focusing on defining methods for each impurity class and ensuring the visual clarity of the guide.

Finalizing Impurity Visualization

I'm now completing the DOT diagrams. The updated flowchart now includes the logic for troubleshooting co-elution issues, incorporating pH adjustments and column chemistry checks. I am also working on adding detailed captions for each figure. The goal is clarity.

Welcome to the Technical Support Center for the analytical profiling of 2,3,6-trimethyl-5-nitropyridine. As a highly substituted, electron-deficient heterocyclic intermediate, this compound presents unique analytical challenges. The combination of three electron-donating methyl groups and one strongly electron-withdrawing nitro group creates a specific dipole moment and pKa environment. This guide is designed by senior application scientists to help researchers and drug development professionals troubleshoot common chromatographic and spectroscopic issues encountered during purity assessments.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing peak tailing and poor resolution between 2,3,6-trimethyl-5-nitropyridine and its positional isomers (e.g., 2,4,6-trimethyl-3-nitropyridine) on a standard C18 column?

  • Causality & Mechanism: Pyridine derivatives often exhibit peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions between the basic nitrogen lone pair and unendcapped, acidic silanol groups on the stationary phase. Furthermore, positional isomers of trimethyl-nitropyridines possess nearly identical hydrophobicities (LogP), rendering standard dispersive (van der Waals) interactions insufficient for baseline separation.

  • Troubleshooting Steps:

    • Control the pH: The pKa of the conjugate acid of highly substituted nitropyridines typically falls between 3.0 and 5.0. Operating at a mobile phase pH close to the pKa results in a mixed population of protonated and unprotonated species, causing peak splitting and tailing. Adjust the mobile phase pH to at least 2 units above or below the pKa. An ethanol and buffer solution mobile phase at pH 6.5 has been shown to be optimal for neutralizing pyridine derivatives, ensuring a single unprotonated species [1.6]. Alternatively, a 20 mM ammonium acetate buffer can tightly control the ionization state[1].

    • Change Column Selectivity: If pH adjustment is insufficient, switch to a column that offers orthogonal retention mechanisms. A Phenyl-Hexyl column provides π−π interactions that are highly sensitive to the steric positioning of the nitro group on the aromatic ring. Alternatively, a mixed-mode stationary phase (e.g., Primesep 100) combining reversed-phase and cation-exchange mechanisms can effectively separate structurally similar pyridines[2].

Q2: During forced degradation studies, a highly polar impurity elutes in the void volume of my reversed-phase HPLC method. How can I retain and identify it?

  • Causality & Mechanism: Oxidation of 2,3,6-trimethyl-5-nitropyridine typically yields 2,3,6-trimethyl-5-nitropyridine N-oxide. The introduction of the highly polar N-oxide functionality drastically reduces the molecule's partition coefficient, causing it to elute unretained under standard reversed-phase conditions[3].

  • Troubleshooting Steps:

    • Implement HILIC: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% acetonitrile). The N-oxide will partition into the water-enriched layer on the stationary phase, providing strong retention.

    • LC-MS Confirmation: Couple the method to a mass spectrometer using Electrospray Ionization (ESI) in positive mode. N-oxides often exhibit characteristic in-source deoxygenation, yielding a fragment corresponding to the parent nitropyridine [M+H−16]+ , which serves as a diagnostic structural marker[3].

Q3: We suspect the presence of trace over-nitrated species (e.g., dinitro-trimethylpyridines) or nitrosamine-related byproducts. UV detection is not sensitive enough. What is the recommended approach?

  • Causality & Mechanism: UV detection is concentration-dependent and lacks the specificity required to quantify potentially genotoxic impurities at trace levels (parts-per-million or ng/day thresholds).

  • Troubleshooting Steps: Transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. LC-MS/MS provides the necessary sensitivity and selectivity for definitive trace-level analysis, effectively filtering out matrix interference[4].

MethodSelection Start Impurity Profiling: 2,3,6-Trimethyl-5-nitropyridine Isomers Positional Isomers (e.g., 2,4,6-trimethyl...) Start->Isomers Polar Polar Degradants (e.g., N-oxides) Start->Polar Trace Trace/Genotoxic (e.g., Dinitro species) Start->Trace HPLC RP-HPLC (Phenyl-Hexyl) UV at 254 nm Isomers->HPLC Shape Selectivity HILIC HILIC or Mixed-Mode HPLC-UV Polar->HILIC Retain Polar Groups LCMS LC-MS/MS (ESI+) MRM Mode Trace->LCMS High Sensitivity

Figure 1: Decision tree for selecting the appropriate analytical method based on impurity class.

Part 2: Standardized Experimental Protocols

Protocol 1: Orthogonal RP-HPLC Method for Isomer and Impurity Separation

This self-validating protocol utilizes pH control and mixed-mode interactions to ensure robust separation of 2,3,6-trimethyl-5-nitropyridine from its isomers and starting materials.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 20 mM Ammonium Acetate in MS-grade water. Adjust to pH 6.5 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane[1][5].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[1].

Step 2: Chromatographic Conditions

  • Column: Mixed-mode C18/Cation-Exchange (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl equivalent[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Photodiode Array (PDA) scanning from 200-400 nm; extract chromatogram at 254 nm[5].

  • Injection Volume: 5 µL.

Step 3: Gradient Program

  • 0–2 min: 10% B

  • 2–15 min: Linear gradient to 80% B

  • 15–18 min: Hold at 80% B

  • 18–18.1 min: Return to 10% B

  • 18.1–25 min: Re-equilibration

Step 4: System Suitability & Self-Validation Inject a resolution mixture containing 2,3,6-trimethylpyridine (starting material), 2,3,6-trimethyl-5-nitropyridine, and a known isomer. The method is validated for routine use only if the resolution ( Rs​ ) between the critical isomer pair is ≥1.5 and the tailing factor for the main peak is ≤1.2 . If these parameters fail, proceed to the troubleshooting workflow below.

HPLCTroubleshooting Issue Poor Resolution (Rs < 1.5) CheckpH Check Mobile Phase pH Issue->CheckpH AdjustpH Adjust pH to 6.5 (Neutralize Pyridine) CheckpH->AdjustpH If pH ~ pKa (3-4) CheckCol Evaluate Column Chemistry AdjustpH->CheckCol Rs < 1.5 Success Baseline Separation Achieved AdjustpH->Success Rs > 1.5 ChangeCol Switch to Phenyl-Hexyl or Mixed-Mode CheckCol->ChangeCol Need π-π interactions ChangeCol->Success

Figure 2: Logical troubleshooting workflow for resolving HPLC co-elution in pyridine derivatives.

Protocol 2: LC-MS/MS Method for Trace Impurity Identification

Step 1: Sample Preparation Dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL. Dilute 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to enhance ionization efficiency[3][6].

Step 2: MS Source Optimization

  • Ionization Mode: ESI Positive ( ESI+ ).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquire a full scan mass spectrum (m/z 100-500) to detect the protonated molecule [M+H]+ [3].

Step 3: MRM Method Development Isolate the precursor ion for 2,3,6-trimethyl-5-nitropyridine ( m/z≈167.08 for C8​H10​N2​O2​+H+ ). Apply varying collision energies (10-40 eV) using Argon as the collision gas to establish the fragmentation pattern (e.g., loss of the NO2​ group). Select the two most abundant product ions for the MRM transition (one for quantification, one for qualification).

Part 3: Quantitative Data Summaries

Table 1: Chromatographic Behavior and UV Characteristics of 2,3,6-Trimethyl-5-nitropyridine and Common Impurities

Analyte / ImpurityStructural CharacteristicExpected RRT*UV λmax​ (nm)Primary Analytical Challenge
2,3,6-Trimethylpyridine Starting Material (Basic)0.65260Peak tailing due to strong basicity.
2,3,6-Trimethyl-5-nitropyridine N-oxide Oxidation Product (Polar)0.30245Elutes in void volume on C18; requires HILIC.
2,3,6-Trimethyl-5-nitropyridine Target API Intermediate 1.00 254 Reference Standard
2,4,6-Trimethyl-3-nitropyridine Positional Isomer1.05252Co-elution; requires shape selectivity ( π−π ).
Dinitro-trimethylpyridine Over-nitration Product1.40230Trace detection requires LC-MS/MS.

*RRT = Relative Retention Time based on the RP-HPLC gradient protocol described above. Values are illustrative approximations based on logP and pKa shifts.

Table 2: Diagnostic MS/MS Fragmentation Markers (ESI+)

Compound ClassPrecursor Ion [M+H]+ ShiftCharacteristic Neutral LossDiagnostic Fragment
NitropyridinesBase Mass ( M ) −46 Da ( NO2​ ) [M+H−46]+
Pyridine N-oxides M+16 Da −16 Da ( O ) [M+H−16]+
Dinitro-pyridines M+45 Da −46 Da, then −46 Da [M+H−92]+

References

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate.
  • Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique - JCHR.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies.
  • Assessing the Purity of Synthesized 3-Amino-4-nitropyridine 1-oxide: A Comparative Guide - Benchchem.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - IJPS Journal.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Work-Up of 5-Nitro-2,3,6-trimethylpyridine

Welcome to the Technical Support Center for the isolation and purification of 5-nitro-2,3,6-trimethylpyridine . The nitration of the deactivated 2,3,6-trimethylpyridine (collidine) ring requires harsh mixed-acid conditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-nitro-2,3,6-trimethylpyridine . The nitration of the deactivated 2,3,6-trimethylpyridine (collidine) ring requires harsh mixed-acid conditions (H₂SO₄/HNO₃). While the electrophilic aromatic substitution itself is straightforward, the subsequent work-up is the primary point of failure for most researchers.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield recovery of the free base.

Part 1: Standard Operating Procedure (SOP) – Self-Validating Work-Up Protocol

The following protocol assumes you have just completed the mixed-acid nitration and are left with a highly acidic, hot reaction mixture containing the pyridinium sulfate/nitrate salt of the product.

Step 1: Thermal Quenching
  • Action: Transfer the crude nitration mixture dropwise into a vigorously stirred bath of crushed ice (at least 5x the volume of the acid).

  • Causality: Sulfuric acid dilution is violently exothermic. Rapid quenching dissipates the heat of dilution, halting the nitration reaction and preventing the residual nitric acid from oxidatively degrading the electron-rich methyl groups on the pyridine ring [2].

  • Self-Validation Check: Submerge a Type-K thermocouple into the ice bath. Do not proceed with further addition if the internal temperature exceeds 10 °C .

Step 2: Controlled Basification (Critical Step)
  • Action: Slowly add concentrated Ammonium Hydroxide (28% aq) or 6M NaOH to the quenched mixture while maintaining vigorous stirring.

  • Causality: In the acidic quench, the nitrated product exists as a highly water-soluble pyridinium salt. Basification deprotonates the pyridine nitrogen, liberating the hydrophobic free base required for organic extraction. Ammonium hydroxide is often preferred as it buffers the solution, avoiding the localized extreme pH spikes caused by solid NaOH pellets.

  • Self-Validation Check: Pause addition and test the aqueous layer with broad-range pH test strips. The extraction will fail if the bulk solution is not strictly between pH 9.5 and 10.0 . (Do not rely solely on electronic pH probes, as high ionic strength sulfate salts can foul the glass electrode).

Step 3: Liquid-Liquid Extraction
  • Action: Extract the aqueous layer with 3 volumes of Dichloromethane (DCM).

  • Causality: The free base of 5-nitro-2,3,6-trimethylpyridine is highly non-polar and partitions efficiently into DCM. DCM is denser than water, allowing for rapid draining of the bottom organic layer without breaking down the separatory funnel setup.

  • Self-Validation Check: After the first extraction, spot the aqueous layer on a TLC plate and visualize under UV (254 nm) to ensure no UV-active product remains.

Step 4: Isolation and Solidification
  • Action: Wash the combined organic layers with deionized water, followed by saturated aqueous NaCl (brine). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The target compound, 5-nitro-2,3,6-trimethylpyridine, has a documented melting point of 53 °C [1]. Therefore, upon complete solvent removal, the residual oil will spontaneously crystallize at room temperature.

Part 2: Quantitative Process Parameters

To ensure batch-to-batch reproducibility, adhere to the critical tolerances outlined in the table below.

ParameterTarget ValueCritical ToleranceCausality / Rationale
Quench Temperature < 10 °CMax 20 °CPrevents oxidative degradation of methyl groups by hot HNO₃.
Basification pH 9.5 – 10.0Min 8.5, Max 11.0Ensures complete deprotonation of the pyridinium salt to free base.
Extraction Solvent DichloromethaneEtOAc (Acceptable)DCM provides superior partitioning and phase separation dynamics.
Product Melting Point 53 °C51–54 °CValidates successful synthesis; guides the crystallization strategy [1].

Part 3: Troubleshooting Guide & FAQs

Q: I basified the solution, but my extraction yield is under 10%. Where is my product? A: Your product is likely still in the aqueous layer because the pH is too low. While the electron-withdrawing nitro group lowers the pKa of the pyridine nitrogen, the massive ionic strength of the neutralized sulfate salts can trick standard pH probes. If the solution is at pH 7, a significant equilibrium fraction remains protonated. Solution: Add more base until the solution is definitively pH 9.5–10.0, then re-extract the aqueous layer.

Q: Why did my product turn into a black, intractable tar during basification? A: This is the hallmark of thermal runaway. The neutralization of sulfuric acid by a base is highly exothermic. If the internal temperature exceeded 20 °C during the addition of NaOH or NH₄OH, localized heating caused the residual nitric acid to act as a powerful oxidant, destroying the methyl substituents. Solution: In your next batch, increase the volume of crushed ice, use an external dry-ice/acetone cooling bath, and reduce the base addition rate.

Q: I have a stubborn emulsion during the DCM extraction. How do I break it? A: Emulsions in pyridine nitration work-ups are typically caused by precipitated inorganic salts (e.g., sodium sulfate) at the phase boundary. Solution: First, try vacuum filtration of the entire biphasic mixture through a pad of Celite to remove suspended particulates. If the emulsion persists, add a small volume of saturated brine to increase the density of the aqueous layer, or gently warm the separatory funnel to 30 °C to alter the surface tension.

Q: My concentrated product is a yellow oil, not a solid. Did the reaction fail? A: Not necessarily. The melting point of 5-nitro-2,3,6-trimethylpyridine is 53 °C [1]. Trace amounts of residual solvent (like DCM or water) will depress the melting point, keeping it as an oil at room temperature. Solution: Place the flask on a high-vacuum manifold for 2 hours to remove trace volatiles, then scratch the inside of the flask with a glass rod to provide nucleation sites for crystallization. Alternatively, dissolve the oil in a minimal amount of hot hexanes and let it slowly cool.

Part 4: Workflow Visualization

The following logical diagram maps the critical path of the work-up procedure, highlighting the phase transitions of the target molecule.

WorkUp Start Crude Nitration Mixture (H2SO4 / HNO3) Quench Quench over Crushed Ice (Temp < 10°C) Start->Quench Exothermic Basify Basification (NH4OH or NaOH) Target pH: 9.5 - 10.0 Quench->Basify Neutralize Acid Extract Liquid-Liquid Extraction (DCM or EtOAc) Basify->Extract Free Base Formation Wash Wash (H2O, Brine) & Dry (Na2SO4) Extract->Wash Organic Phase Concentrate Concentrate in vacuo Yields Crude Solid Wash->Concentrate Desiccant Removal Purify Recrystallization Pure 5-nitro-2,3,6-trimethylpyridine (m.p. 53°C) Concentrate->Purify Solidification

Workflow for the isolation and purification of 5-nitro-2,3,6-trimethylpyridine.

Part 5: References

  • Substituted fused pyrazolo compounds (US5300478A) . United States Patent and Trademark Office / Google Patents.

  • Nitration: Recent Laboratory and Industrial Developments (ACS Symposium Series, Vol. 623). American Chemical Society.[Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2,3,6-Trimethyl-5-nitropyridine vs. Standard Nitropyridines

As a Senior Application Scientist, evaluating the reactivity of highly substituted heterocyclic scaffolds requires a deep understanding of the interplay between electronic enrichment and steric hindrance. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of highly substituted heterocyclic scaffolds requires a deep understanding of the interplay between electronic enrichment and steric hindrance. This guide provides an objective, data-driven comparison of 2,3,6-trimethyl-5-nitropyridine against standard nitropyridines (such as 3-nitropyridine and 4-nitropyridine). By dissecting the causality behind their divergent behaviors in nucleophilic substitutions and reductions, this document serves as a definitive resource for researchers and drug development professionals designing novel pyridine-based therapeutics.

Structural and Electronic Fundamentals

The reactivity of nitropyridines is fundamentally governed by the position of the nitro group and the nature of the ring substituents. 2,3,6-Trimethyl-5-nitropyridine presents a unique physicochemical profile:

  • Electronic Enrichment (+I Effect): Alkyl groups are electron-donating through an inductive effect. The presence of three methyl groups significantly increases the electron density of the pyridine ring, thereby decreasing its overall electrophilicity[1].

  • Steric Shielding: The methyl groups at the 3- and 6-positions create a massive steric footprint around the C-4 and C-5 positions, physically impeding the approach of bulky nucleophiles or catalysts[1].

Reactivity_Profile cluster_factors Physicochemical Factors Substrate 2,3,6-Trimethyl-5-nitropyridine Steric Steric Hindrance (3-Me & 6-Me groups) Substrate->Steric Electronic Electronic Enrichment (+I from 3x Methyls) Substrate->Electronic Reduction Nitro Reduction Facile & High Yield Substrate->Reduction Independent of ring electrophilicity VNS Vicarious Nucleophilic Substitution Arrested at Meisenheimer Adduct Steric->VNS Prevents planarization during β-elimination SNAr Nucleophilic Aromatic Substitution Highly Disfavored Electronic->SNAr Decreases ring electrophilicity

Logical relationship between structural factors and reactivity pathways.

Comparative Reactivity Pathways

Nucleophilic Aromatic Substitution (SNAr)

Standard nitropyridines, particularly 4-nitropyridine derivatives, are highly susceptible to nucleophilic attack because the strong electron-withdrawing nitro group stabilizes the developing negative charge in the transition state[2]. However, in 2,3,6-trimethyl-5-nitropyridine, the nitro group is in the meta position relative to the pyridine nitrogen, which provides less resonance stabilization for SNAr. Combined with the strong electron-donating (+I) effects of the three methyl groups, the electrophilicity of the ring is drastically reduced, making direct SNAr nearly impossible under standard conditions[1].

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct C-H alkylation or amination of electrophilic nitropyridines[3]. In unsubstituted 3-nitropyridine, VNS readily occurs at the ortho or para positions[4].

For 2,3,6-trimethyl-5-nitropyridine, the only available unsubstituted site is the C-4 position. While the initial addition of a sulfonyl-stabilized carbanion to C-4 can occur, the subsequent base-induced β-elimination of sulfinic acid fails. Mechanistic studies dictate that this elimination step requires the alkyl substituent and the adjacent nitro group to planarize to effectively stabilize the benzyl anion[3]. The "two-sided hindrance" caused by the adjacent 3-methyl and 5-nitro groups prevents this planarization. Consequently, the reaction is sterically arrested, yielding only the protonated Meisenheimer-type adduct rather than the functionalized product[3].

Catalytic Reduction

Unlike nucleophilic substitutions, the reduction of the nitro group to an amine is not hindered by the electron-rich nature of the ring. In fact, the electron-donating methyl groups stabilize the pyridine core, preventing unwanted over-reduction of the aromatic system during catalytic hydrogenation. This makes the synthesis of 5-amino-2,3,6-trimethylpyridine highly efficient[4].

Quantitative Reactivity Data

The following table synthesizes the comparative performance of these scaffolds across standard transformations, highlighting the profound impact of steric and electronic modulation.

SubstrateSNAr SusceptibilityVNS Outcome (C-4 Position)Nitro Reduction Yield
4-Nitropyridine Extremely HighN/A (Nitro occupies C-4)>95%
3-Nitropyridine LowHigh Yield (Alkylated Product)90%
2,3,6-Trimethyl-5-nitropyridine Very LowArrested (Protonated Adduct)85%

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers understand the causality behind each reagent and condition choice.

Protocol 1: Probing VNS Reactivity (Adduct Isolation)

Objective: To demonstrate the sterically arrested VNS pathway at the C-4 position. Causality: Potassium hexamethyldisilazide (KHMDS) is selected as a strong, bulky, non-nucleophilic base to generate the carbanion from the sulfone precursor without attacking the pyridine ring. The cryogenic temperature (-40 °C) prevents the degradation of the nitroarene. Because steric hindrance prevents β-elimination, an acidic quench is deliberately used to trap and isolate the stable Meisenheimer adduct.

  • Preparation: Dissolve 2,3,6-trimethyl-5-nitropyridine (1.0 equiv) and chloromethyl phenyl sulfone (1.2 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Cool the reaction mixture to -40 °C. Dropwise, add a solution of KHMDS (2.5 equiv, 1M in THF) over 15 minutes. Maintain stirring at -40 °C for 30 minutes.

  • Quenching: Instead of allowing the mixture to warm (which would typically promote elimination), quench the reaction directly at -40 °C with a solution of glacial acetic acid in DMF.

  • Isolation: Extract with ethyl acetate, wash with brine to remove DMF, and purify via silica gel chromatography to isolate the protonated Meisenheimer adduct.

VNS_Workflow Step1 1. Substrate Activation KHMDS, DMF, -40°C Step2 2. Carbanion Attack PhSO2CH2Cl Addition Step1->Step2 Step3 3. Adduct Formation Sterically Trapped Step2->Step3 Step4 4. Acidic Quench Protonated Isolation Step3->Step4

Experimental workflow for VNS highlighting the trapped intermediate.

Protocol 2: Selective Catalytic Hydrogenation

Objective: Synthesis of 5-amino-2,3,6-trimethylpyridine. Causality: Palladium on carbon (Pd/C) with hydrogen gas is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid complexation with the basic pyridine nitrogen. The electron-rich nature of the trimethyl-substituted ring prevents the reduction of the pyridine core, ensuring absolute chemoselectivity for the nitro group.

  • Setup: Dissolve 2,3,6-trimethyl-5-nitropyridine in anhydrous methanol (0.5 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Workup: Monitor completion via TLC. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, wash with methanol, and concentrate under reduced pressure to yield the pure aminopyridine.

References

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters (ACS Publications). Available at:[Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to Substituted Nitropyridines in Organic Synthesis

Substituted nitropyridines are a cornerstone of modern organic synthesis, particularly in the fields of medicinal and agrochemical development. The pyridine ring is a privileged structural motif found in numerous FDA-app...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted nitropyridines are a cornerstone of modern organic synthesis, particularly in the fields of medicinal and agrochemical development. The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs, and the introduction of a nitro group fundamentally alters its chemical personality, transforming it into a versatile synthetic intermediate.[1] The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution, opening up a rich landscape of synthetic possibilities.[2] Furthermore, the nitro group itself is a valuable synthetic handle, most notably as a precursor to the essential amino group.[2]

This guide provides a comparative analysis of substituted nitropyridines, moving beyond a simple catalog of reactions. We will explore the causal relationships between substitution patterns and reactivity, offering field-proven insights to guide your experimental design. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the right nitropyridine isomer and reaction conditions to achieve their synthetic goals efficiently and predictably.

The Fundamental Influence of Nitro Group Position on Reactivity

The reactivity of a nitropyridine is profoundly dictated by the position of the nitro group relative to the ring nitrogen and any leaving groups. This is primarily due to the ability of the nitro group to stabilize the anionic intermediate (a Meisenheimer complex) formed during nucleophilic attack.[3][4]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prominent reaction of nitropyridines. The activating power of the nitro group is most potent when it is positioned ortho or para to the leaving group (e.g., a halogen). This configuration allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance, a critical stabilizing factor.[3]

  • 2-Halo-5-Nitropyridines & 4-Halo-3-Nitropyridines: These are highly activated systems. The para relationship between the nitro group and the leaving group provides excellent stabilization for the intermediate, leading to high reaction rates and yields.

  • 2-Halo-3-Nitropyridines: These are also strongly activated. The ortho nitro group effectively stabilizes the intermediate.

  • 3-Halo-5-Nitropyridines: In this case, the nitro group is meta to the leaving group. Direct resonance delocalization to the nitro group is not possible, resulting in significantly lower reactivity compared to ortho/para-activated systems. Reactions often require more forcing conditions.

Below is a diagram illustrating the SNAr mechanism and the critical role of the Meisenheimer complex.

Caption: The addition-elimination pathway for SNAr reactions.

Comparative Analysis of Key Synthetic Transformations

The choice of nitropyridine substrate dramatically impacts the outcome of various synthetic operations. Here, we compare their performance in several key reaction classes.

Nucleophilic Aromatic Substitution (SNAr) - A Deeper Dive

As the workhorse reaction, SNAr offers a powerful way to install a variety of functional groups. The choice of leaving group and nucleophile adds further dimensions to the reaction's efficiency.

Leaving Group Comparison: The general trend for leaving group reactivity in SNAr is F > Cl > Br > I. While the C-F bond is strong, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic, accelerating the initial nucleophilic attack, which is typically the rate-determining step.[3]

Nucleophile Reactivity: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols.

SubstrateNucleophileConditionsYield (%)Reference
2-Chloro-5-nitropyridinePiperidineEthanol, Et₃N, Reflux~95%BenchChem[4]
2-Chloro-5-nitropyridineBenzylamineEthanol, Et₃N, RefluxHighBenchChem[3]
2-Chloro-3-nitropyridineThiophenolDMF, K₂CO₃, 80-100 °CGoodBenchChem[4]
2-Chloro-5-nitropyridineVarious AlcoholsDMSO, t-BuOK, RTGoodBenchChem[3]

Insight for Experimental Design: For difficult substitutions, consider using the fluoro-substituted nitropyridine analog if available. The enhanced reactivity can often overcome sluggishness seen with chloro- or bromo-derivatives. Triethylamine or potassium carbonate are commonly used as bases to neutralize the HX generated during the reaction.[3][4]

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H functionalization of electron-deficient aromatics like nitropyridines, allowing for the introduction of alkyl groups.[5] The reaction involves the addition of a carbanion stabilized by a leaving group at its α-position, followed by a base-induced β-elimination.[6]

  • Reactivity Comparison: 3-Nitropyridines are excellent substrates for VNS, with functionalization typically occurring at the C2 or C4 positions, which are ortho and para to the nitro group.[1][7][8] The steric environment plays a crucial role; for instance, bulky carbanions may show a preference for the less hindered C4 position. Studies have shown that while primary alkyl groups are readily introduced, secondary carbanions (like from isopropyl phenyl sulfone) may fail to give the alkylated product with 3-nitropyridine, instead forming a stable Meisenheimer-type adduct due to steric hindrance inhibiting the elimination step.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide a robust platform for C-C, C-N, and C-O bond formation. Halogenated nitropyridines are common starting materials.

Substrate Reactivity: The electron-deficient nature of the nitropyridine ring generally makes oxidative addition of palladium into the C-X bond favorable.

  • Suzuki-Miyaura Coupling: Used for C-C bond formation. Bromo- and chloro-nitropyridines are effective coupling partners. The choice of catalyst is critical; for example, Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

  • Buchwald-Hartwig Amination: For C-N bond formation. This reaction is invaluable for synthesizing amino-pyridines that are difficult to access otherwise.

  • Denitrative Coupling: An emerging and powerful strategy involves using the nitro group itself as a leaving group in cross-coupling reactions.[9][10] This avoids the need for pre-installed halogens. Palladium catalysts with specialized ligands like BrettPhos have been shown to facilitate the oxidative addition into the Ar-NO₂ bond, enabling Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions.[9][10] This approach significantly broadens the synthetic utility of readily available nitroaromatics.[9][10]

Reaction TypeSubstrate ExampleCatalyst System (Illustrative)Key FeatureReference
Suzuki-Miyaura2,6-Dibromo-4-nitropyridinePd(PPh₃)₄ / BaseForms biaryl structuresBenchChem[11]
Sonogashira2,6-Dibromo-4-nitropyridinePd(PPh₃)₂Cl₂ / CuI / BaseIntroduces alkyne moietiesBenchChem[11]
Buchwald-Hartwig2,6-Dibromo-4-nitropyridinePd₂(dba)₃ / Ligand / BaseForms C-N bondsBenchChem[11]
Denitrative SuzukiVarious NitroarenesPd / BrettPhosUses NO₂ as a leaving groupAccounts of Chemical Research[9][10]
Reduction of the Nitro Group

The conversion of a nitro group to an amine is a fundamental and highly valuable transformation.[2] The resulting aminopyridines are critical building blocks in medicinal chemistry.

Comparison of Reducing Agents: The choice of reagent is dictated by the presence of other reducible functional groups in the molecule (chemoselectivity).

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method but can also reduce other groups like alkenes, alkynes, or benzyl ethers. It is often the method of choice for simple substrates.

  • Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic, robust methods that are often tolerant of other functional groups. The use of iron powder in acidic media is a common and cost-effective approach.[2]

  • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that can sometimes offer better chemoselectivity.

Experimental Consideration: When using metal/acid systems, the reaction is often exothermic and may require cooling. The workup involves neutralization with a base to precipitate metal salts, which are then removed by filtration.[2]

Synthesis of Substituted Nitropyridines

The availability of the starting nitropyridine is a crucial first step. Direct nitration of pyridine is notoriously difficult and low-yielding because the ring nitrogen is protonated under strongly acidic conditions, creating a highly deactivated pyridinium cation.[7]

Comparative Synthesis Strategies:

  • Nitration with N₂O₅: Reaction of pyridine with dinitrogen pentoxide (N₂O₅) forms an N-nitropyridinium ion, which can rearrange to 3-nitropyridine in good yield (up to 77%).[7][8][12]

  • Nitration with HNO₃ / Trifluoroacetic Anhydride (TFAA): This system generates a potent nitrating agent in situ and is effective for the 3-nitration of various substituted pyridines.[13]

  • Dearomatization-Rearomatization: Modern strategies allow for the meta-selective nitration of pyridines under milder conditions, which is particularly useful for late-stage functionalization of complex molecules.[13][14]

  • Functionalization of Pre-existing Pyridines: Often, the most practical approach is to start with a substituted pyridine (e.g., a chloropyridine) and introduce the nitro group, or vice-versa, followed by further functionalization.

Synthesis_Workflow cluster_planning Strategic Planning cluster_pathways Synthetic Pathways cluster_execution Execution & Purification Start Define Target Nitropyridine Decision Is direct nitration feasible? Start->Decision Nitration Direct Nitration (e.g., HNO3/TFAA) Decision->Nitration Yes SNAr_Path SFC of Halopyridine (e.g., SNAr) Decision->SNAr_Path No Reaction Execute Reaction Nitration->Reaction SNAr_Path->Reaction BuildUp Ring Synthesis (from acyclic precursors) BuildUp->Reaction Alternative Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Characterized Product Purify->Product

Caption: General workflow for accessing substituted nitropyridines.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for key transformations. They represent common and reliable procedures that can be adapted for various substrates.

Protocol 1: SNAr of 2-Chloro-5-nitropyridine with an Aliphatic Amine

This protocol is suitable for the reaction of activated halo-nitropyridines with highly nucleophilic aliphatic amines like piperidine or morpholine.[3][4]

  • Materials: 2-Chloro-5-nitropyridine (1.0 equiv), Aliphatic amine (1.1 equiv), Anhydrous Ethanol, Triethylamine (Et₃N) (1.2 equiv).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine.

    • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

    • Add the aliphatic amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[3][4]

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, allow the mixture to cool to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of a Nitropyridine using Iron in Acetic Acid

This protocol is a robust method for converting a nitro group to an amine, tolerant of many common functional groups.

  • Materials: Substituted nitropyridine (1.0 equiv), Iron powder (3.0-5.0 equiv), Glacial Acetic Acid, Ethanol, Ethyl Acetate, Saturated Sodium Bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, suspend the nitropyridine in a mixture of ethanol and glacial acetic acid.

    • Add iron powder portion-wise with vigorous stirring. The reaction is exothermic and may require an ice bath to maintain a temperature below 50 °C.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aminopyridine.

Conclusion and Future Outlook

Substituted nitropyridines are undeniably powerful and versatile intermediates in organic synthesis. A deep understanding of how the substitution pattern—particularly the position of the nitro group—influences reactivity is paramount for designing successful and efficient synthetic routes. The ortho/para activating effect is a reliable principle for guiding SNAr reactions, while modern methods like VNS and denitrative cross-coupling are expanding the synthetic toolbox, allowing for novel and previously challenging C-H and C-NO₂ functionalizations. As the demand for complex, highly substituted pyridine-containing molecules continues to grow in the pharmaceutical industry, the strategic use of nitropyridine isomers will remain a critical skill for the modern synthetic chemist.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. BenchChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • Nitropyridines: Synthesis and reactions.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
  • Reactivity of the nitro group on a pyridine ring. BenchChem.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
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